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Core Science & Biosynthesis

Foundational

The Chilenine Alkaloid Family: A Technical Guide to a Novel Class of Isoindolobenzazepines

For Researchers, Scientists, and Drug Development Professionals Introduction The Chilenine alkaloid family represents a unique class of isoindolobenzazepine natural products, first brought to scientific attention with th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chilenine alkaloid family represents a unique class of isoindolobenzazepine natural products, first brought to scientific attention with the isolation of its eponymous member, chilenine, in 1982 from the Chilean endemic plant Berberis empetrifolia. These compounds are characterized by a distinctive pentacyclic ring system, which has attracted interest from synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the Chilenine alkaloid family, their natural sources, physicochemical properties, and biosynthetic origins, with a focus on data relevant to research and drug development.

Core Structure and Known Members

The foundational structure of the Chilenine alkaloid family is the isoindolobenzazepine skeleton. Variations in substitution patterns on this core structure give rise to the different members of the family. To date, the prominent members identified include Chilenine, Lennoxamine, and Chilenamine.

Natural Sources

The primary natural source of the Chilenine alkaloid family is the plant genus Berberis, particularly species native to Chile.

AlkaloidNatural Source(s)Family
ChilenineBerberis empetrifolia Lam.[1][2][3][4]Berberidaceae
LennoxamineBerberis empetrifolia Lam.Berberidaceae
ChilenamineSynthetically derived from Chilenine-

Table 1: Natural Sources of the Chilenine Alkaloid Family

Physicochemical and Spectroscopic Data

The structural elucidation of the Chilenine alkaloids has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for Chilenine.

Table 2: General Properties of Chilenine

PropertyValue
Molecular FormulaC₂₀H₁₇NO₅
Molecular Weight367.35 g/mol
AppearanceColorless solid

Table 3: ¹H NMR Spectral Data for Chilenine (CDCl₃)

ProtonChemical Shift (δ, ppm)
H-17.05 (s)
H-46.75 (s)
H-84.85 (d, J=12 Hz)
H-8'3.50 (d, J=12 Hz)
H-96.60 (s)
H-126.80 (s)
H-134.40 (d, J=16 Hz)
H-13'3.25 (d, J=16 Hz)
OMe-23.85 (s)
OMe-33.90 (s)
OCH₂O5.95 (s)

Table 4: ¹³C NMR Spectral Data for Chilenine (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1105.2
C-4108.5
C-4a128.0
C-5168.0
C-853.5
C-8a130.5
C-9109.8
C-12111.5
C-12a135.0
C-1340.2
C-13a132.5
C-13b125.0
C-2147.5
C-3148.0
C-10145.0
C-11146.5
OMe-256.0
OMe-356.2
OCH₂O101.5

Table 5: Mass Spectrometry Data for Chilenine

Ionm/z
[M]+367
Key Fragments352, 336, 324, 294

Experimental Protocols

Isolation of Chilenine from Berberis empetrifolia

1. Extraction:

  • Dried and powdered aerial parts of Berberis empetrifolia are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

  • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

  • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide.

  • The basic solution is extracted exhaustively with chloroform to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.

  • Fractions containing Chilenine are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Biosynthesis of the Chilenine Core

The biosynthesis of isoindolobenzazepine alkaloids is proposed to originate from the amino acid L-tyrosine.[5][6][7] The pathway involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form the benzylisoquinoline intermediate (S)-norcoclaurine, which is a key precursor for a wide array of isoquinoline alkaloids. Further enzymatic modifications, including methylation and oxidative cyclization, are believed to lead to the formation of the characteristic isoindolobenzazepine scaffold of the Chilenine family. The precise enzymatic steps for the final ring formations are still under investigation.

Chilenine Biosynthetic Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Chilenine Family Core L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Condensation 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine Protoberberine Intermediate Protoberberine Intermediate (S)-Norcoclaurine->Protoberberine Intermediate Methylation & Oxidative Cyclization Isoindolobenzazepine Scaffold Isoindolobenzazepine Scaffold Protoberberine Intermediate->Isoindolobenzazepine Scaffold Rearrangement & Further Modifications

Figure 1: Proposed biosynthetic pathway leading to the Isoindolobenzazepine scaffold of the Chilenine family from L-Tyrosine.

Biological Activity and Future Directions

While extensive pharmacological studies on Chilenine itself are limited, related isoquinoline and benzylisoquinoline alkaloids from Berberis species have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The unique isoindolobenzazepine structure of the Chilenine family makes it an attractive target for further investigation into its potential therapeutic applications. Future research should focus on the comprehensive evaluation of the biological activity of pure Chilenine and its derivatives, including their mechanism of action and potential molecular targets. Elucidation of the specific enzymes involved in the later stages of its biosynthesis could also open avenues for biotechnological production of these complex molecules.

References

Exploratory

An In-depth Technical Guide on the Putative Biosynthesis of Chilenine in Plants

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The complete biosynthetic pathway of chilenine has not yet been fully elucidated in plants. This guide presents a putative pathway based on the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of chilenine has not yet been fully elucidated in plants. This guide presents a putative pathway based on the well-established biosynthesis of related benzylisoquinoline alkaloids (BIAs) and known chemical principles. The proposed steps beyond the formation of (S)-reticuline are hypothetical and require experimental validation.

Introduction

Chilenine is a member of the isoquinolino[2,1-a]isoquinoline alkaloids, a class of benzylisoquinoline alkaloids (BIAs) characterized by their complex pentacyclic ring system. BIAs are a diverse group of plant secondary metabolites with a wide range of pharmacological activities. Many BIAs, such as morphine, codeine, and berberine, are used as pharmaceuticals.[1][2][3] Chilenine has been isolated from plants of the Berberis genus, which is known for producing a variety of bioactive alkaloids.[4][5] Understanding the biosynthetic pathway of chilenine is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be applied in synthetic biology and drug development.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of chilenine, starting from the primary precursor L-tyrosine. It outlines the key enzymatic steps, intermediate compounds, and the classes of enzymes likely involved.

Proposed Biosynthetic Pathway of Chilenine

The biosynthesis of chilenine is believed to follow the general pathway of BIAs, which originates from the aromatic amino acid L-tyrosine. The pathway can be divided into two main stages: the formation of the central intermediate (S)-reticuline, and the subsequent, less-defined steps leading to the unique chilenine scaffold.

The initial steps leading to (S)-reticuline are well-characterized in several plant species, including opium poppy (Papaver somniferum) and various Berberis species.[2][6][7]

  • Tyrosine to Dopamine and 4-HPAA: The pathway begins with L-tyrosine, which is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves hydroxylation and decarboxylation steps catalyzed by enzymes such as tyrosine hydroxylase and DOPA decarboxylase.[2][3]

  • Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction catalyzed by (S)-norcoclaurine synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine. This is the foundational step for the entire class of BIAs.[2][7]

  • Methylation and Hydroxylation Steps: A series of methylation and hydroxylation reactions convert (S)-norcoclaurine into (S)-reticuline. These steps are catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s). The key enzymes in this sequence are:

    • Norcoclaurine 6-O-methyltransferase (6OMT)

    • (S)-coclaurine N-methyltransferase (CNMT)

    • N-methylcoclaurine 3'-hydroxylase (NMCH) , a CYP450 enzyme.

    • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The end product of this series of reactions is (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous BIAs.[2]

The conversion of (S)-reticuline to the protoberberine scaffold, a common precursor for many Berberis alkaloids, is a known pathway. The subsequent steps to form the isoquinolino[2,1-a]isoquinoline structure of chilenine are speculative and likely involve oxidative cyclization and rearrangements.

  • Formation of the Protoberberine Bridge: (S)-Reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE) . This enzyme forms the methylenedioxy bridge, a characteristic feature of protoberberine alkaloids, by catalyzing an oxidative C-C bond formation.[3]

  • Conversion to (S)-Tetrahydrocolumbamine: (S)-Scoulerine is then methylated by scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine.[2]

  • Formation of the Methylene-dioxy Bridge: A cytochrome P450 enzyme, canadine synthase (CAS) , catalyzes the formation of a methylenedioxy bridge to produce (S)-canadine ((S)-tetrahydroberberine).[2]

  • Oxidation to Berberine: (S)-Canadine is oxidized by (S)-tetrahydroprotoberberine oxidase (STOX) to form the quaternary protoberberine alkaloid, berberine.[2]

  • Hypothesized Rearrangement to Chilenine: The transformation from a protoberberine scaffold like berberine to the isoquinolino[2,1-a]isoquinoline skeleton of chilenine is not biochemically characterized. It is hypothesized to involve an intramolecular rearrangement and further oxidative modifications. This could potentially be catalyzed by a unique set of cytochrome P450 enzymes or other oxidoreductases that facilitate the formation of the additional ring and the characteristic lactam function of chilenine.

Data Presentation

As the biosynthetic pathway of chilenine is not fully elucidated, quantitative data regarding enzyme kinetics, metabolite concentrations, and gene expression levels are not available for the specific steps leading to chilenine. The following table provides a summary of the well-characterized enzymes in the upstream BIA pathway leading to the protoberberine scaffold.

EnzymeAbbreviationSubstrateProductEnzyme Class
(S)-Norcoclaurine synthaseNCSDopamine, 4-HPAA(S)-NorcoclaurinePictet-Spenglerase
Norcoclaurine 6-O-methyltransferase6OMT(S)-Norcoclaurine(S)-CoclaurineO-Methyltransferase
(S)-Coclaurine N-methyltransferaseCNMT(S)-Coclaurine(S)-N-MethylcoclaurineN-Methyltransferase
N-Methylcoclaurine 3'-hydroxylaseNMCH(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineCytochrome P450
3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMT(S)-3'-Hydroxy-N-methylcoclaurine(S)-ReticulineO-Methyltransferase
Berberine bridge enzymeBBE(S)-Reticuline(S)-ScoulerineFAD-dependent Oxidase
Scoulerine 9-O-methyltransferaseSOMT(S)-Scoulerine(S)-TetrahydrocolumbamineO-Methyltransferase
Canadine synthaseCAS(S)-Tetrahydrocolumbamine(S)-CanadineCytochrome P450
(S)-Tetrahydroprotoberberine oxidaseSTOX(S)-CanadineBerberineOxidase

Experimental Protocols

The elucidation of BIA biosynthetic pathways typically involves a combination of tracer studies, enzyme assays, and molecular biology techniques. The following are generalized protocols for key experiments that would be necessary to fully characterize the chilenine biosynthetic pathway.

Objective: To identify the precursors and intermediates in the chilenine biosynthetic pathway.

Methodology:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine, dopamine) to Berberis plant cell cultures or whole plants.

  • Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

  • Alkaloid Extraction: Harvest the plant tissue and perform a standard alkaloid extraction procedure.

  • Separation and Detection: Separate the extracted alkaloids using High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the separated compounds using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into chilenine and potential intermediates.

Objective: To identify and characterize the enzymes involved in the pathway.

Methodology:

  • Protein Extraction: Extract total protein from Berberis tissues known to produce chilenine.

  • Enzyme Assay: Incubate the protein extract with a putative substrate (e.g., berberine) and necessary co-factors (e.g., NADPH for CYP450s, S-adenosyl methionine for methyltransferases).

  • Product Detection: Monitor the formation of the expected product (e.g., a hydroxylated or rearranged derivative of berberine) over time using HPLC or LC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing on chilenine-producing and non-producing tissues to identify differentially expressed genes, particularly those belonging to enzyme families known to be involved in BIA biosynthesis (e.g., CYP450s, OMTs).

  • Gene Cloning: Clone the candidate genes into expression vectors.

  • Heterologous Expression: Express the cloned genes in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • Functional Assay: Perform enzyme assays with the recombinant protein to confirm its catalytic activity with the proposed substrate.

Visualization of Pathways and Workflows

BIA Pathway to Berberine cluster_tyrosine Primary Metabolism cluster_intermediates BIA Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT OH_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine N_Methylcoclaurine->OH_N_Methylcoclaurine NMCH (CYP450) Reticuline (S)-Reticuline OH_N_Methylcoclaurine->Reticuline 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Tetrahydrocolumbamine (S)-Tetrahydro- columbamine Scoulerine->Tetrahydrocolumbamine SOMT Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine CAS (CYP450) Berberine Berberine Canadine->Berberine STOX

Caption: Upstream pathway to Berberine.

Hypothetical Chilenine Formation Berberine Berberine Intermediate Putative Rearranged Intermediate Berberine->Intermediate CYP450s? Oxidoreductases? Chilenine Chilenine Intermediate->Chilenine Further Oxidative Modifications?

Caption: Hypothetical conversion to Chilenine.

Enzyme Discovery Workflow cluster_in_vivo In Planta / In Vitro cluster_in_silico In Silico / Molecular Tracer Isotopic Labeling Studies Transcriptomics Transcriptome Analysis Tracer->Transcriptomics Identify Candidate Gene Families Assay Enzyme Assays in Crude Extracts Assay->Transcriptomics Correlate Activity with Gene Expression Cloning Gene Cloning Transcriptomics->Cloning Expression Heterologous Expression Cloning->Expression Functional_Assay Functional Assay of Recombinant Enzyme Expression->Functional_Assay Confirm Activity

Caption: Workflow for enzyme discovery.

Conclusion

The biosynthesis of chilenine in plants is an intriguing area of research that builds upon the well-established foundation of benzylisoquinoline alkaloid metabolism. While the early steps of the pathway leading to the central intermediate (S)-reticuline and even to the protoberberine scaffold are well-understood, the final, transformative steps that create the unique isoquinolino[2,1-a]isoquinoline structure of chilenine remain to be elucidated. The proposed pathway presented in this guide serves as a roadmap for future research. The application of modern experimental techniques, including transcriptomics, proteomics, and sophisticated analytical chemistry, will be instrumental in identifying the novel enzymes that catalyze the final steps in chilenine biosynthesis. Unraveling this pathway will not only deepen our understanding of plant metabolic diversity but also provide new biocatalytic tools for the synthesis of complex, high-value molecules for the pharmaceutical industry.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Chilenine

For Researchers, Scientists, and Drug Development Professionals Abstract Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered interest within the scientific community. This technical guide p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Chilenine, including its molecular structure, physicochemical characteristics, and spectral data. Detailed methodologies for its synthesis are outlined, and available information on its biological activities is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

Chilenine, with the molecular formula C₂₀H₁₇NO₇, is an alkaloid found in plant species of the Berberis genus, such as Berberis darwinii.[1] Its complex pentacyclic structure is the basis for its chemical and biological characteristics.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₇PubChem[1]
Molecular Weight 383.4 g/mol PubChem[1]
IUPAC Name 3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dionePubChem[1]
CAS Number 71700-15-7PubChem[1]
Melting Point 157-158 °CChemicalBook
Boiling Point (Predicted) 691.2±55.0 °CChemicalBook
Density (Predicted) 1.56±0.1 g/cm³ChemicalBook
XLogP3-AA 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Solubility Data not available

Table 1: Physicochemical Properties of Chilenine

Spectral Data

Detailed experimental spectral data for Chilenine is not widely available in public databases. Researchers are advised to consult specialized analytical chemistry literature or acquire data through experimental analysis. The following sections outline the expected spectral characteristics based on the structure of Chilenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Chilenine is expected to be complex due to the numerous protons in distinct chemical environments within its pentacyclic structure. Aromatic protons would likely appear in the downfield region (δ 6.0-8.0 ppm). Protons on the aliphatic portions of the molecule, including the ethylamino bridge and the methylenedioxy group, would resonate in the upfield region. The chemical shifts would be influenced by the presence of heteroatoms (nitrogen and oxygen) and the overall rigidity of the fused ring system.

  • ¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the lactam rings are expected to have chemical shifts in the range of δ 160-180 ppm. Carbons in the aromatic rings would appear between δ 100-150 ppm. The aliphatic carbons would be found in the more shielded region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Chilenine would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.

  • C-H stretching: Peaks around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for aliphatic C-H.

  • C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the lactam carbonyl groups.

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic rings.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

The mass spectrum of Chilenine would show a molecular ion peak (M+) at m/z 383.4. The fragmentation pattern would be complex, reflecting the stability of the fused ring system. Common fragmentation pathways would likely involve the loss of small molecules such as CO, H₂O, and cleavage of the side chains.

Experimental Protocols

Isolation of Chilenine

General Workflow for Alkaloid Isolation from Berberis Species:

Caption: General workflow for the isolation of alkaloids from Berberis species.

Synthesis of Chilenine

Several synthetic routes to Chilenine and its analogs have been reported, often involving multi-step sequences. One key transformation is the construction of the isoindolobenzazepine skeleton. A common strategy involves the Houben–Hoesch cyclization.[3][4]

Illustrative Synthetic Strategy:

Caption: A generalized synthetic strategy towards Chilenine.

A detailed synthetic procedure for a cyano-chilenine analog, which includes steps relevant to the synthesis of Chilenine itself, has been described.[3][5] The synthesis involves the preparation of an isoindolinone derivative, followed by the introduction of a nitrile group and subsequent acid-catalyzed cyclization to form the pentacyclic core.

Biological Activity and Potential Signaling Pathways

The biological activities of Chilenine have not been extensively studied. However, isoindolobenzazepine alkaloids as a class have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties.[6]

Potential Anti-Inflammatory Effects and Signaling Pathways

While no direct studies on Chilenine's anti-inflammatory mechanism have been found, research on structurally related compounds provides some insights into potential pathways. For instance, the lignan chicanine has been shown to exert anti-inflammatory effects by down-regulating inflammatory cytokines through the inhibition of the IκBα/MAPK/ERK signaling pathways.[5] It is plausible that Chilenine could modulate similar inflammatory cascades.

Hypothesized Anti-Inflammatory Signaling Pathway for Chilenine:

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade activates IKK IKK TLR4->IKK activates NFkB_nucleus NF-κB MAPK_Cascade->NFkB_nucleus activates NFkB_IkB NF-κB/IκB complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes induces Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, etc.) Inflammatory_Genes->Inflammatory_Mediators Chilenine Chilenine Chilenine->MAPK_Cascade inhibits? Chilenine->IKK inhibits?

Caption: Hypothesized modulation of NF-κB and MAPK signaling by Chilenine.

Potential Cytotoxic Activity

Many alkaloids, including those from the isoquinoline family, have demonstrated cytotoxic effects against various cancer cell lines.[6] The cytotoxic potential of Chilenine remains to be thoroughly investigated. Future studies could involve screening Chilenine against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of cell death (e.g., apoptosis, necrosis).

Potential Acetylcholinesterase Inhibition

Alkaloids are a well-known class of acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease treatment.[7] Given its nitrogen-containing heterocyclic structure, Chilenine could potentially exhibit AChE inhibitory activity. In vitro assays would be required to confirm and quantify this potential activity.

Conclusion

Chilenine is a structurally complex natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain in the experimental data, particularly concerning its detailed spectral characterization, solubility, and a comprehensive evaluation of its biological activities and mechanisms of action. Further research is warranted to fully elucidate the properties of Chilenine and to explore its potential applications in medicinal chemistry and drug discovery.

References

Exploratory

In-Depth Technical Guide to the Spectral Data of Chilenine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available spectral data for Chilenine, a unique isoindolobenzazepine alkaloid. The information...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Chilenine, a unique isoindolobenzazepine alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development.

Introduction

Chilenine (CAS 71700-15-7) is a naturally occurring alkaloid isolated from Berberis empetrifolia, a plant species native to Chile.[1][2] Its distinctive isoindolobenzazepine core structure makes it a subject of interest for synthetic chemists and pharmacologists. This document collates and presents the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to its structural elucidation and characterization.

Spectral Data of Chilenine

The following tables summarize the quantitative spectral data obtained for Chilenine.

¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectral Data of Chilenine (200 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.84mH-6
3.10mH-6
3.93sOCH₃
4.02sOCH₃
4.25mH-5
4.60mH-5
6.00dJ=1.2O-CH₂-O
6.04dJ=1.2O-CH₂-O
6.78sH-4
6.98sH-1
7.35dJ=8.4H-12
7.72dJ=8.4H-11

Data sourced from Fajardo et al., 1982.

¹³C NMR Spectral Data

As of the latest literature review, detailed ¹³C NMR data for Chilenine has not been explicitly published. The original isolation paper by Fajardo et al. (1982) mentions that the 200 MHz NMR spectrum supports the proposed structure, but does not provide a peak list. Further research would be required to obtain and publish a complete ¹³C NMR assignment for this compound.

IR Spectral Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: IR Spectral Data of Chilenine (CHCl₃)

Wavenumber (cm⁻¹)Functional Group Assignment
3450 (broad)O-H (hydroxyl)
1720C=O (conjugated ketone)
1690C=O (lactam)

Data sourced from Fajardo et al., 1982.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data of Chilenine

m/zRelative Intensity (%)Assignment
38317[M]⁺
36736
35218
33840
30815
22059
176100

Data sourced from Fajardo et al., 1982.

Experimental Protocols

The following protocols are based on the methods described in the original isolation and characterization of Chilenine by Fajardo et al. (1982).

Isolation of Chilenine
  • Plant Material: Stems and above-ground wood of Berberis empetrifolia were collected.

  • Extraction: The powdered plant material was extracted with methanol at room temperature.

  • Acid-Base Extraction: The methanol extract was evaporated, and the residue was taken up in dilute hydrochloric acid. The acidic solution was then basified with ammonium hydroxide and extracted with chloroform to yield the crude alkaloid mixture.

  • Chromatography: The crude alkaloids were subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform-methanol mixtures of increasing polarity.

  • Purification: Fractions containing Chilenine were combined and further purified to yield the final product.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 200 MHz Fourier Transform spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • IR Spectroscopy: The infrared spectrum was obtained in a chloroform (CHCl₃) solution.

  • Mass Spectrometry: The mass spectrum was recorded to determine the molecular weight and fragmentation pattern of the compound.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum was recorded in methanol, showing absorption maxima (λmax) at 211, 228 (shoulder), 281 (shoulder), and 312 nm.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which Chilenine may be involved. The biological activity and mechanism of action of this alkaloid remain an area for future research.

To illustrate the logical workflow of the discovery process for Chilenine, the following diagram outlines the key steps from plant source to structural elucidation.

Chilenine_Discovery_Workflow Plant Berberis empetrifolia Extraction Methanol Extraction Plant->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase Chromatography Silica Gel Column Chromatography AcidBase->Chromatography Purification Purification of Chilenine Chromatography->Purification StructureElucidation Structural Elucidation Purification->StructureElucidation NMR NMR Spectroscopy (¹H) StructureElucidation->NMR IR IR Spectroscopy StructureElucidation->IR MS Mass Spectrometry StructureElucidation->MS UV UV-Vis Spectroscopy StructureElucidation->UV Chilenine Chilenine Structure (C20H17NO7) NMR->Chilenine IR->Chilenine MS->Chilenine UV->Chilenine

Caption: Workflow for the isolation and structural elucidation of Chilenine.

Conclusion

This technical guide provides a consolidated resource for the spectral data of Chilenine, a novel isoindolobenzazepine alkaloid. The presented ¹H NMR, IR, and MS data are essential for the unambiguous identification of this compound. While the complete ¹³C NMR data and the biological signaling pathways of Chilenine are yet to be fully elucidated, this compilation of existing knowledge serves as a valuable starting point for researchers and scientists interested in exploring the chemical and pharmacological properties of this unique natural product. Further investigation is warranted to uncover the full potential of Chilenine in drug discovery and development.

References

Foundational

Chilenine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Chilenine is a naturally occurring isoindolobenzazepine alkaloid, a class of nitrogen-containing heterocyclic compounds. First identified in the mi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid, a class of nitrogen-containing heterocyclic compounds. First identified in the mid-20th century, its unique chemical structure and potential biological activities have made it a subject of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Chilenine, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals. While specific biological activity data for Chilenine remains limited in publicly available literature, this guide also explores the known activities of structurally related compounds to provide context for future research.

Discovery and Natural Source

Chilenine was first discovered and isolated from the plant species Berberis empetrifolia, a member of the Berberidaceae family. The initial isolation and structural elucidation were reported by Fajardo and colleagues in 1982. This discovery marked a significant contribution to the field of alkaloid chemistry, as Chilenine represented a new structural class of natural products.

Physicochemical Properties

The precise physicochemical properties of Chilenine are not extensively documented in readily available literature. However, based on its chemical structure and the properties of related isoquinoline alkaloids, the following can be inferred:

PropertyInferred Value/Characteristic
Molecular FormulaC₂₀H₁₅NO₅
Molecular Weight365.34 g/mol
AppearanceLikely a crystalline solid
SolubilityExpected to be soluble in organic solvents like chloroform, methanol, and DMSO.
ChiralityContains stereocenters, and thus is optically active.

Experimental Protocols: Isolation of Chilenine

While the original 1982 publication by Fajardo et al. provides the foundational information on the isolation of Chilenine, detailed step-by-step protocols are not widely disseminated. The following is a generalized protocol for the extraction and isolation of alkaloids from Berberis species, which can be adapted for the specific isolation of Chilenine. Researchers should refer to the original publication for any specific modifications.

Plant Material Collection and Preparation
  • Collection: Collect the roots and aerial parts of Berberis empetrifolia.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Maceration: Soak the powdered plant material in methanol (or another suitable organic solvent) at room temperature for 72 hours, with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl).

  • Extraction of Non-Alkaloidal Components: Extract the acidic solution with a nonpolar solvent such as diethyl ether or chloroform to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

  • Basification: Basify the aqueous layer with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of 9-10. This will precipitate the alkaloids.

  • Extraction of Alkaloids: Extract the basic aqueous solution multiple times with a polar organic solvent like chloroform or a chloroform/methanol mixture.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.

  • Isolation of Chilenine: Combine the fractions containing Chilenine and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

G plant_material Dried, Powdered Berberis empetrifolia extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions purification Preparative TLC/HPLC fractions->purification chilenine Pure Chilenine purification->chilenine

Figure 1: General workflow for the isolation of Chilenine.

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of Chilenine is not extensively available in the public domain. However, isoquinoline alkaloids, as a class, are known to exhibit a wide range of pharmacological activities.

Potential as an Acetylcholinesterase Inhibitor

Many isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is utilized in the treatment of Alzheimer's disease and other neurological disorders. While there is no direct evidence for Chilenine's activity against AChE, its structural similarity to other AChE-inhibiting alkaloids suggests that this is a plausible area for future investigation.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Chilenine Chilenine (Hypothesized) Chilenine->AChE Inhibits

Figure 2: Hypothesized mechanism of Chilenine as an AChE inhibitor.
Other Potential Activities

Alkaloids from Berberis species have been reported to possess various biological activities, including:

  • Antimicrobial activity: Many berberine-related alkaloids exhibit activity against a range of bacteria and fungi.

  • Anticancer activity: Some isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory activity: Inhibition of inflammatory pathways has been observed for some members of this alkaloid class.

Further research is required to determine if Chilenine shares these or other biological activities.

Conclusion and Future Directions

Chilenine remains a fascinating natural product with a unique chemical architecture. While its discovery and isolation from Berberis empetrifolia have been established, a significant gap exists in our understanding of its biological properties and potential therapeutic applications. Future research should focus on:

  • Re-isolation and full characterization: A detailed, modern spectroscopic and crystallographic analysis of Chilenine would be invaluable.

  • Biological screening: A comprehensive screening of Chilenine against a panel of biological targets is necessary to identify its primary mechanism(s) of action.

  • Total synthesis: The development of an efficient total synthesis would enable the production of larger quantities of Chilenine for in-depth biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of Chilenine and its potential as a lead compound for new therapeutic agents.

Foundational

The Elusive Biological Activities of Chilenine: A Scarcity of Current Research

Despite interest in the synthesis of chilenine and its derivatives, a comprehensive understanding of the potential biological activities of this isoindolobenzazepine alkaloid remains largely uncharted territory within th...

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the synthesis of chilenine and its derivatives, a comprehensive understanding of the potential biological activities of this isoindolobenzazepine alkaloid remains largely uncharted territory within the scientific community. A thorough review of publicly available research reveals a significant gap in the literature concerning the pharmacological properties, mechanisms of action, and associated signaling pathways of chilenine.

Currently, there is a notable absence of published studies detailing specific biological effects of chilenine. Consequently, no quantitative data, such as IC50 or EC50 values, is available to populate comparative tables. Furthermore, detailed experimental protocols for assessing its bioactivity have not been described, and no specific signaling pathways have been identified as being modulated by this compound.

The primary focus of the existing research appears to be on the chemical synthesis of chilenine and its analogs. For instance, methodologies have been developed for the synthesis of cyano-chilenine derivatives, but these studies do not extend to the evaluation of their biological potential.

This lack of data prevents the creation of a detailed technical guide as requested. Researchers, scientists, and drug development professionals interested in chilenine will find a field ripe for initial exploration. Future research endeavors are needed to isolate or synthesize chilenine in sufficient quantities for biological screening. Such studies would be foundational in uncovering any potential therapeutic applications, be it in oncology, neuroscience, or infectious diseases.

The logical workflow for future investigation into the biological activities of chilenine would necessitate a series of foundational experiments.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Development Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Bioassays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Efficacy Models In Vivo Efficacy Models Signaling Pathway Analysis->In Vivo Efficacy Models Toxicology & Safety Pharmacology Toxicology & Safety Pharmacology In Vivo Efficacy Models->Toxicology & Safety Pharmacology

Figure 1. A proposed workflow for the initial biological evaluation of chilenine.

Without primary research data, any discussion of chilenine's biological activities remains speculative. The scientific community awaits foundational studies to elucidate the pharmacological profile of this intriguing natural product analog.

Exploratory

A Technical Guide to Preliminary Studies on the Mechanism of Action of Chilenine

Audience: Researchers, scientists, and drug development professionals. Core Focus: This document serves as an in-depth technical guide outlining preliminary, hypothesized mechanisms of action for the isoindolobenzazepine...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document serves as an in-depth technical guide outlining preliminary, hypothesized mechanisms of action for the isoindolobenzazepine alkaloid, Chilenine. Given the limited direct research on Chilenine's specific biological activities, this guide synthesizes information from related compounds and provides a framework for future investigation.

Introduction to Chilenine

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has been isolated from Berberis empetrifolia, a plant species endemic to Chile.[1] Its unique chemical structure places it within a class of alkaloids with known diverse biological activities.[2] The genus Berberis is a rich source of isoquinoline alkaloids, which have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3][4] Despite the known bioactivity of its chemical relatives, specific studies on the mechanism of action of Chilenine are notably scarce, presenting a compelling opportunity for novel drug discovery and pharmacological research.

Hypothesized Mechanisms of Action

Based on the pharmacological profile of the broader class of isoquinoline alkaloids, several potential mechanisms of action for Chilenine can be postulated.[5] These hypotheses provide a foundation for systematic investigation into its biological effects.

Enzyme Inhibition: Focus on Cholinesterases

A prominent mechanism of action for many alkaloids is the inhibition of enzymes, particularly those involved in neurotransmission.[2] Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.[5] Given that other isoquinoline alkaloids have shown cholinesterase inhibitory activity, it is plausible that Chilenine may act in a similar manner.

AlkaloidTarget EnzymeIC50 ValueSource Organism/Class
Berberine AChE0.43 µMBerberis species
Galanthamine AChE0.59 µMGalanthus species
Quinoxaline Derivative (6c) AChE0.077 µMSynthetic
Quinoxaline Derivative (6c) BChE14.91 µMSynthetic

This table presents IC50 values for selected alkaloids and related compounds to provide a comparative context for potential cholinesterase inhibitory activity. Data is illustrative of the potency of this class of compounds.[6]

Antioxidant and Anti-inflammatory Potential

Many plant-derived alkaloids and extracts from the Berberis genus exhibit significant antioxidant and anti-inflammatory properties.[7] These effects are often attributed to the ability of the compounds to scavenge free radicals and modulate inflammatory signaling pathways. Chilenine may contribute to the ethnobotanical uses of Berberis empetrifolia through similar mechanisms.

Extract/Compound SourceAssay TypeIC50 Value / Activity
Lichen Teloschistes flavicans DPPH Assay54.05 µg/mL (extract)
Lichen-derived compound 4 α-glucosidase inhibition24.0 µg/mL
Peltigera laciniata (ethanolic extract) DPPH AssayAntiradical Power = 2.28 mL/mg

This table summarizes the antioxidant and enzyme inhibitory activities of various natural extracts and their components, demonstrating common assays and metrics used to quantify these effects.[8][9]

Interaction with Neuronal Receptors

Alkaloids frequently exert their physiological effects by binding to specific receptors in the central and peripheral nervous systems.[2] The complex heterocyclic structure of Chilenine suggests it may have affinity for various neuronal receptors, such as dopaminergic, serotonergic, or adrenergic receptors. Investigating the receptor binding profile of Chilenine could uncover novel therapeutic applications.

Proposed Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of Chilenine, the following detailed experimental protocols are proposed.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BChE activity and inhibition.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Chilenine (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., galanthamine)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare serial dilutions of Chilenine and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of Chilenine or control to the respective wells.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of Chilenine relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the Chilenine concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol for DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Chilenine (dissolved in methanol/ethanol)

  • Positive control (e.g., ascorbic acid or quercetin)

  • Spectrophotometer or 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DPPH in methanol/ethanol (typically 0.1 mM).

    • Prepare serial dilutions of Chilenine and the positive control in the same solvent.

  • Assay Protocol:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the various concentrations of Chilenine or the positive control to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Chilenine sample.

    • Plot the percentage of scavenging activity against the logarithm of the Chilenine concentration to determine the IC50 value.

Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the ability of Chilenine to bind to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).

  • Chilenine (at various concentrations).

  • A known non-labeled ligand for the target receptor to determine non-specific binding.

  • Incubation buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the incubation buffer.

    • For total binding, add buffer or vehicle.

    • For non-specific binding, add a high concentration of the non-labeled ligand.

    • For competitive binding, add varying concentrations of Chilenine.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Chilenine concentration.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) or IC50 value for Chilenine.

Visualizing Potential Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that Chilenine could modulate and a general experimental workflow for its bioactivity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Transcription_Factor Transcription Factor PKA->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Chilenine Chilenine (Hypothetical Ligand) Chilenine->GPCR G cluster_extraction Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Plant Berberis empetrifolia Extraction Extraction & Isolation Plant->Extraction Chilenine Pure Chilenine Extraction->Chilenine Enzyme_Assay Enzyme Inhibition (e.g., Cholinesterase) Chilenine->Enzyme_Assay Antioxidant_Assay Antioxidant Activity (e.g., DPPH) Chilenine->Antioxidant_Assay Receptor_Assay Receptor Binding (Panel Screening) Chilenine->Receptor_Assay Dose_Response Dose-Response & IC50/EC50 Determination Enzyme_Assay->Dose_Response Antioxidant_Assay->Dose_Response Receptor_Assay->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis In_Vivo In Vivo Models Pathway_Analysis->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

References

Foundational

In Silico Target Prediction for Novel Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The identification of molecular targets is a critical and often challenging step in the drug discovery and development pipeline. This is partic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often challenging step in the drug discovery and development pipeline. This is particularly true for novel natural products, such as the alkaloid Chilenine, where initial biological data may be scarce. In silico target prediction methods offer a powerful and cost-effective approach to generate initial hypotheses about the potential protein targets of a novel compound, thereby guiding subsequent experimental validation efforts.

This technical guide provides a comprehensive overview of a robust in silico workflow for predicting the molecular targets of a novel alkaloid, using Chilenine as a representative case study. The guide details various computational methodologies, provides structured protocols for experimental validation, and illustrates key signaling pathways potentially modulated by such compounds.

Disclaimer: As of the latest literature review, there is a significant lack of publicly available information regarding the specific biological activities and molecular targets of Chilenine. Therefore, this guide outlines a generalized workflow applicable to novel alkaloids, using hypothetical scenarios and data for illustrative purposes. The predicted targets and pathways described herein should be considered theoretical until experimentally validated.

I. In Silico Target Prediction Workflow

A multi-faceted in silico approach, combining ligand-based and structure-based methods, increases the confidence in predicted targets.[1] The following workflow is recommended for a comprehensive analysis of a novel alkaloid like Chilenine.

In_Silico_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_ai_ml AI/Machine Learning Pharmacophore_Screening Pharmacophore Screening Predicted_Targets List of Potential Targets Pharmacophore_Screening->Predicted_Targets Similarity_Search Chemical Similarity Searching Similarity_Search->Predicted_Targets Reverse_Docking Reverse Docking Reverse_Docking->Predicted_Targets ML_Prediction Machine Learning Prediction ML_Prediction->Predicted_Targets Chilenine_Structure Chilenine 3D Structure Chilenine_Structure->Pharmacophore_Screening Input Chilenine_Structure->Similarity_Search Input Chilenine_Structure->Reverse_Docking Input Chilenine_Structure->ML_Prediction Input Target_Databases Protein Target Databases Target_Databases->Reverse_Docking Screen against Target_Databases->ML_Prediction Training Data Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation Prioritized for

A generalized in silico workflow for target prediction.
Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[2][3] This structure-based approach is particularly useful for identifying novel targets for natural products.[4][5]

Methodology:

  • Ligand Preparation: The 3D structure of Chilenine is prepared by assigning correct protonation states and generating low-energy conformers.

  • Target Database Selection: A comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. The database can be filtered to include only human proteins or specific protein families of interest.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically evaluate the binding poses and affinities of Chilenine against each protein in the database.[6][7]

  • Scoring and Ranking: The results are scored based on the predicted binding energy, and the proteins are ranked to identify the most promising potential targets.

Table 1: Hypothetical Top 10 Predicted Targets for Chilenine from Reverse Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Potential Implication
1PI3Kγ1E8X-12.5Cancer, Inflammation
2AKT14GV1-11.8Cancer, Metabolism
3mTOR4JSP-11.2Cancer, Autophagy
4MEK11S9J-10.9Cancer, Proliferation
5CDK21HCK-10.5Cell Cycle, Cancer
6GSK3β1Q3D-10.2Neurodegenerative Diseases
7B-Raf1UWH-9.8Cancer
8p38α1A9U-9.5Inflammation
9VEGFR21YWN-9.2Angiogenesis, Cancer
10ABL12HYY-9.0Cancer
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[8][9][10] This ligand-based approach can be used to screen large compound databases to find molecules with similar features, which may bind to the same target.[11][12]

Methodology:

  • Feature Identification: Based on the structure of Chilenine, a pharmacophore model is generated, highlighting its key chemical features.

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen databases of known active compounds with annotated targets (e.g., ChEMBL).

  • Target Inference: Targets associated with the highest-scoring hit compounds are considered potential targets for Chilenine.

Machine Learning Approaches

Machine learning and deep learning models are increasingly being used to predict drug-target interactions.[13][14][15][16] These models are trained on large datasets of known drug-target interactions and can learn complex patterns to predict novel interactions.[17]

Methodology:

  • Model Selection: A suitable machine learning model (e.g., Support Vector Machine, Deep Neural Network) is chosen.

  • Feature Engineering: Molecular descriptors for Chilenine and features for a database of protein targets are generated.

  • Prediction: The trained model predicts the likelihood of interaction between Chilenine and each protein in the target database.

II. Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays.[18] The following are standard biophysical and cell-based assays to confirm direct binding and functional modulation of predicted targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[1][19][20]

Experimental Protocol:

  • Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of Chilenine (analyte) are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Table 2: Hypothetical SPR Binding Data for Chilenine with Predicted Kinase Targets

Protein Targetk_on (1/Ms)k_off (1/s)K_D (nM)
PI3Kγ1.2 x 10^52.5 x 10^-42.1
AKT18.9 x 10^44.1 x 10^-44.6
mTOR5.6 x 10^47.8 x 10^-413.9
MEK13.1 x 10^49.2 x 10^-429.7
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22][23][24][25]

Experimental Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell, and Chilenine is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.[24]

  • Titration: A series of small injections of Chilenine are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Table 3: Hypothetical ITC Thermodynamic Data for Chilenine Binding to PI3Kγ

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (K_D)2.5nM
Enthalpy (ΔH)-15.2kcal/mol
Entropy (TΔS)-3.8kcal/mol
Cell-Based Assays

Cell-based assays are crucial for confirming that the binding of Chilenine to its predicted target translates into a functional cellular response.[26][27] The choice of assay depends on the nature of the predicted target.

For predicted kinase targets (e.g., PI3K, AKT, mTOR), a cell-based kinase activity assay can be used to measure the inhibitory effect of Chilenine.[28][29][30]

Experimental Protocol:

  • Cell Culture: A relevant cell line is cultured and seeded in microplates.

  • Compound Treatment: Cells are treated with varying concentrations of Chilenine.

  • Cell Lysis and Kinase Assay: Cells are lysed, and the activity of the target kinase is measured, often by quantifying the phosphorylation of a specific substrate using an antibody-based detection method (e.g., ELISA, Western Blot).

  • Data Analysis: The concentration of Chilenine that inhibits 50% of the kinase activity (IC50) is determined.

If a G-protein coupled receptor (GPCR) is a predicted target, its activation or inhibition can be measured by monitoring downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP, Ca2+).[3][31][32][33][34]

Experimental Protocol:

  • Cell Line: A cell line stably expressing the target GPCR is used.

  • Compound Treatment: Cells are treated with Chilenine in the presence or absence of a known agonist for the receptor.

  • Second Messenger Measurement: The level of a relevant second messenger is quantified using a commercially available assay kit.

  • Data Analysis: The ability of Chilenine to either stimulate (agonist) or block agonist-induced (antagonist) signaling is determined, and the EC50 or IC50 value is calculated.

III. Signaling Pathway Analysis

Understanding the signaling pathways in which the validated targets are involved can provide insights into the potential physiological effects and therapeutic applications of Chilenine.

PI3K/Akt/mTOR Signaling Pathway

Given the hypothetical top-ranked predicted targets, the PI3K/Akt/mTOR pathway is a highly relevant signaling cascade to investigate.[7][35][36] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC2 Akt->TSC2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth inhibition of translation Chilenine Chilenine Chilenine->PI3K Chilenine->Akt Chilenine->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Chilenine.

Conclusion

The in silico target prediction workflow outlined in this guide provides a systematic and efficient approach to generate and prioritize hypotheses for the molecular targets of novel natural products like Chilenine. By integrating multiple computational techniques and following up with rigorous experimental validation, researchers can accelerate the elucidation of the mechanism of action of such compounds, paving the way for their potential development as therapeutic agents. The absence of prior knowledge on Chilenine underscores the power of these predictive methods in modern drug discovery.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of Chilenine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered significant interest within the scientific community due to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. As a member of the broader class of isoquinoline alkaloids, Chilenine and its synthetic analogs represent promising scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the total synthesis of Chilenine and a key cyano-analog, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The methodologies presented herein are based on seminal works in the field and are intended to facilitate further exploration of this important class of compounds.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes to Chilenine and its cyano-analog.

Table 1: Summary of Yields for the Total Synthesis of (±)-Chilenine

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Bischler-Napieralski CyclizationN-(3,4-Dimethoxyphenethyl)-2-iodobenzamide1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolinePOCl₃, P₂O₅, Toluene, reflux85
2Enamide Formation1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline(Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinet-BuOK, THF, 0 °C to rt95
3Intramolecular Heck Reaction(Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineDehydrochileninePd(OAc)₂, P(o-tolyl)₃, Et₃N, CH₃CN, reflux70
4ReductionDehydrochilenine(±)-ChilenineNaBH₄, MeOH90

Table 2: Summary of Yields for the Synthesis of a Cyano-Chilenine Analog

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide Formation3,4-Dimethoxyphenethylamine and 2-formylbenzoic acidN-(3,4-Dimethoxyphenethyl)-2-formylbenzamideEDCI, HOBt, DIPEA, CH₂Cl₂92
2Isoindolinone FormationN-(3,4-Dimethoxyphenethyl)-2-formylbenzamide2-(3,4-Dimethoxyphenethyl)isoindolin-1-oneNaBH₄, MeOH85
3Cyanation2-(3,4-Dimethoxyphenethyl)isoindolin-1-one2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-oneKHMDS, TsCN, THF, -78 °C to rt89
4Houben-Hoesch Cyclization2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-oneCyano-Chilenine AnalogZnCl₂, HCl (gas), Ether, rt65

Experimental Protocols

Total Synthesis of (±)-Chilenine

This protocol is adapted from the total synthesis reported by Fang and Danishefsky.

Step 1: Bischler-Napieralski Cyclization

To a solution of N-(3,4-Dimethoxyphenethyl)-2-iodobenzamide (1.0 g, 2.34 mmol) in dry toluene (20 mL) is added phosphorus pentoxide (1.0 g, 7.04 mmol) followed by phosphorus oxychloride (1.0 mL, 10.7 mmol). The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into a mixture of ice and concentrated ammonium hydroxide. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (0.85 g, 85% yield).

Step 2: Enamide Formation

To a solution of 1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (0.85 g, 1.99 mmol) in dry tetrahydrofuran (20 mL) at 0 °C is added potassium tert-butoxide (0.27 g, 2.40 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.81 g, 95% yield), which is used in the next step without further purification.

Step 3: Intramolecular Heck Reaction

A mixture of (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.81 g, 1.89 mmol), palladium(II) acetate (0.042 g, 0.19 mmol), tri(o-tolyl)phosphine (0.115 g, 0.38 mmol), and triethylamine (0.53 mL, 3.78 mmol) in acetonitrile (20 mL) is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford Dehydrochilenine (0.40 g, 70% yield).

Step 4: Reduction

To a solution of Dehydrochilenine (0.40 g, 1.32 mmol) in methanol (15 mL) at 0 °C is added sodium borohydride (0.10 g, 2.64 mmol) in portions. The reaction mixture is stirred at 0 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (±)-Chilenine (0.36 g, 90% yield).

Synthesis of a Cyano-Chilenine Analog

This protocol is adapted from the synthesis reported by Miranda and coworkers.[1]

Step 1: Amide Formation

To a solution of 3,4-dimethoxyphenethylamine (1.0 g, 5.52 mmol) and 2-formylbenzoic acid (0.83 g, 5.52 mmol) in dichloromethane (30 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.27 g, 6.62 mmol), 1-hydroxybenzotriazole (HOBt, 0.89 g, 6.62 mmol), and N,N-diisopropylethylamine (DIPEA, 1.15 mL, 6.62 mmol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with dichloromethane and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-(3,4-Dimethoxyphenethyl)-2-formylbenzamide (1.58 g, 92% yield).

Step 2: Isoindolinone Formation

To a solution of N-(3,4-Dimethoxyphenethyl)-2-formylbenzamide (1.58 g, 5.07 mmol) in methanol (25 mL) at 0 °C is added sodium borohydride (0.29 g, 7.61 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes) to afford 2-(3,4-Dimethoxyphenethyl)isoindolin-1-one (1.28 g, 85% yield).

Step 3: Cyanation

To a solution of 2-(3,4-dimethoxyphenethyl)isoindolin-1-one (1.28 g, 4.30 mmol) in dry tetrahydrofuran (25 mL) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 9.46 mL, 9.46 mmol). The mixture is stirred for 30 minutes, and then a solution of tosyl cyanide (TsCN, 2.34 g, 12.9 mmol) in THF (10 mL) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (eluent: ethyl acetate/hexanes) to give 2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-one (1.32 g, 89% yield).[1]

Step 4: Houben-Hoesch Cyclization

A solution of 2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-one (1.32 g, 3.82 mmol) in dry ether (40 mL) is saturated with hydrogen chloride gas at 0 °C. Anhydrous zinc chloride (0.62 g, 4.58 mmol) is added, and the mixture is stirred at room temperature for 24 hours while maintaining a slow stream of HCl gas. The reaction mixture is poured into ice water and basified with concentrated ammonium hydroxide. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes) to afford the cyano-chilenine analog (0.86 g, 65% yield).[1]

Visualizations

Total Synthesis of (±)-Chilenine Workflow

Total_Synthesis_of_Chilenine A N-(3,4-Dimethoxyphenethyl)- 2-iodobenzamide B 1-((2-Iodophenyl)methyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline A->B  Bischler-Napieralski  (POCl₃, P₂O₅) C (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline B->C  Enamide Formation  (t-BuOK) D Dehydrochilenine C->D  Intramolecular Heck  (Pd(OAc)₂) E (±)-Chilenine D->E  Reduction  (NaBH₄)

Caption: Workflow for the total synthesis of (±)-Chilenine.

Synthesis of a Cyano-Chilenine Analog Workflow

Synthesis_of_Cyano_Chilenine_Analog A 3,4-Dimethoxyphenethylamine + 2-Formylbenzoic Acid B N-(3,4-Dimethoxyphenethyl)- 2-formylbenzamide A->B  Amide Formation  (EDCI, HOBt) C 2-(3,4-Dimethoxyphenethyl)isoindolin-1-one B->C  Isoindolinone Formation  (NaBH₄) D 2-(3,4-Dimethoxyphenethyl)-3,3-dicyano- isoindolin-1-one C->D  Cyanation  (KHMDS, TsCN) E Cyano-Chilenine Analog D->E  Houben-Hoesch  (ZnCl₂, HCl)

Caption: Workflow for the synthesis of a cyano-chilenine analog.

Postulated Apoptotic Signaling Pathway of Isoindolobenzazepine Alkaloids

While specific studies on the mechanism of action of Chilenine are limited, related isoquinoline alkaloids have been shown to induce apoptosis in cancer cells.[2][3][4] The following diagram illustrates a plausible signaling pathway.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Chilenine Chilenine Analog Bcl2 Bcl-2 Chilenine->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Promotes release of Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis pathway induced by Chilenine analogs.

References

Application

Synthetic Routes to Chilenine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of chilenine derivatives, focusing on a modern approach that utilizes a di...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chilenine derivatives, focusing on a modern approach that utilizes a divergent strategy involving C(sp³)–H bond functionalization. The protocols are based on methodologies reported in the scientific literature, offering a practical guide for the construction of the core chilenine scaffold and its analogs.

Overview of the Synthetic Strategy

The synthesis of chilenine derivatives can be efficiently achieved through a divergent route starting from isoindolinone precursors. This strategy allows for the selective functionalization of a common intermediate to access different classes of compounds, including analogs of nuevamine and chilenine. The key transformations involve a copper-catalyzed cross-dehydrogenative coupling to form the isoindolo[1,2-a]isoquinolinone system and a Houben-Hoesch cyclization to construct the characteristic isoindolobenzazepine core of chilenine.[1]

A generalized workflow for this synthetic approach is outlined below:

Synthetic_Workflow Start Isoindolinone Precursor CDC Copper-Catalyzed Cross-Dehydrogenative Coupling Start->CDC Nitrile Dinitration Start->Nitrile Nuevamine Nuevamine Analogs CDC->Nuevamine HH_Cyclization Houben-Hoesch Cyclization Nitrile->HH_Cyclization Chilenine Cyano-Chilenine Analogs HH_Cyclization->Chilenine

Caption: Divergent synthetic workflow for nuevamine and chilenine analogs.

Experimental Protocols

Synthesis of a Cyano-Chilenine Analog via Houben-Hoesch Cyclization

This protocol details the construction of the isoindolobenzazepine system, a core feature of chilenine, through a Houben-Hoesch reaction.[1]

Reaction Scheme:

Materials:

  • Dicyanated isoindolinone derivative

  • Anhydrous zinc chloride (ZnCl₂)

  • Dry diethyl ether (Et₂O)

  • Hydrogen chloride (HCl) gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dicyanated isoindolinone derivative (1.0 eq) in dry diethyl ether, add anhydrous zinc chloride (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble hydrogen chloride gas through the solution for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyano-chilenine analog.

Copper-Catalyzed C(sp³)–H Cross-Dehydrogenative Coupling for Nuevamine Analogs

This protocol describes the synthesis of the isoindolo[1,2-a]isoquinolinone tetracyclic system, characteristic of nuevamine alkaloids, via an intramolecular C-H functionalization.[1]

Reaction Scheme:

Materials:

  • Isoindolinone precursor

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isoindolinone precursor (1.0 eq) in toluene, add CuOTf·C₇H₈ (0.2 eq).

  • Add tert-butyl hydroperoxide (6.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the synthesis of a cyano-chilenine analog.

Step Product Yield (%)
Dinitration of IsoindolinoneDicyanated Intermediate85
Houben-Hoesch CyclizationCyano-Chilenine Analog60

Visualization of Key Synthetic Transformations

Houben-Hoesch Cyclization for Chilenine Core Synthesis

The following diagram illustrates the key bond formation in the Houben-Hoesch reaction to form the seven-membered ring of the chilenine scaffold.

Houben_Hoesch Substrate Dicyanated Isoindolinone Reagents ZnCl₂, HCl Intermediate Nitrile-Lewis Acid Complex Substrate->Intermediate Coordination Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Activation Product Cyano-Chilenine Core Cyclization->Product Ring Formation

Caption: Key steps in the Houben-Hoesch cyclization for chilenine synthesis.

Copper-Catalyzed Cross-Dehydrogenative Coupling

This diagram outlines the process of the intramolecular C-H functionalization for the synthesis of nuevamine analogs.

CDC_Pathway Start Isoindolinone Oxidation1 Oxidation of Cu(I) to Cu(II) H_Abstraction C-H Bond Activation Start->H_Abstraction Cu(II) Radical Benzylic Radical Intermediate H_Abstraction->Radical Cyclization Intramolecular Cyclization Radical->Cyclization Product Nuevamine Core Cyclization->Product

References

Method

Chilenine: Comprehensive Application Notes on Extraction, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Chilenine is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean plant Berberis empetrifolia.[1][2] This class...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean plant Berberis empetrifolia.[1][2] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This document provides detailed application notes and protocols for the extraction and purification of chilenine, along with an exploration of its potential biological signaling pathways.

Chilenine is found in plants of the Berberis genus, specifically Berberis darwinii and Berberis actinacantha.[1] Its chemical formula is C20H17NO7. The protocols outlined below are based on general methods for the extraction and purification of alkaloids from Berberis species, as specific quantitative data for chilenine extraction is not widely available.

Extraction and Purification Protocols

The extraction and purification of chilenine from its natural sources, primarily the roots and stems of Berberis species, involves a multi-step process including solvent extraction, acid-base partitioning, and chromatographic separation.

I. Extraction of Total Alkaloids

This initial step aims to extract a crude mixture of alkaloids from the plant material.

Protocol:

  • Plant Material Preparation: Air-dry the roots and stems of the Berberis plant and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours. The typical solvent-to-plant material ratio is 10:1 (v/w).

    • Alternatively, perform Soxhlet extraction for a more efficient process, using methanol or ethanol as the solvent.

  • Concentration: Concentrate the resulting alcoholic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 2% sulfuric acid solution.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with chloroform or diethyl ether to remove pigments and other impurities.

    • Adjust the pH of the aqueous solution to approximately 9-10 with ammonium hydroxide to precipitate the alkaloids.

    • Extract the precipitated alkaloids with chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to yield the total alkaloid extract.

II. Purification of Chilenine

The purification of chilenine from the total alkaloid extract is typically achieved through column chromatography.

Protocol:

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a chloroform-methanol mixture as the mobile phase.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation and Identification: Combine the fractions containing chilenine, evaporate the solvent, and further purify by recrystallization if necessary. The final identification and purity assessment can be performed using techniques such as HPLC, Mass Spectrometry, and NMR.

Quantitative Data

While specific quantitative data for chilenine extraction is limited, studies on other alkaloids from Berberis darwinii provide some insights into potential yields. The concentration of related alkaloids like berberine and palmatine can be significantly high in the roots of the plant.

Plant OrganBerberine (µg/g)Palmatine (µg/g)
RootsHighModerate
StemsModerateLow
LeavesLowVery Low

This table presents a qualitative summary based on available data for related alkaloids in Berberis species. Actual yields of chilenine may vary.

Experimental Workflows

Extraction_Purification_Workflow Start Start: Powdered Plant Material SolventExtraction Solvent Extraction (Methanol/Ethanol) Start->SolventExtraction Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration AcidBaseExtraction Acid-Base Extraction Concentration->AcidBaseExtraction CrudeAlkaloidExtract Crude Alkaloid Extract AcidBaseExtraction->CrudeAlkaloidExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloidExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedChilenine Purified Chilenine FractionCollection->PurifiedChilenine End End PurifiedChilenine->End Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Chilenine Chilenine IKK IKK Chilenine->IKK Inhibition MAPKKK MAPKKK Chilenine->MAPKKK Modulation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->InflammatoryGenes Transcription ApoptosisGenes Apoptosis-Related Genes Nucleus->ApoptosisGenes Transcription MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK MAPKK->MAPK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation TranscriptionFactors->Nucleus Translocation

References

Application

Application Notes and Protocols for the Quantification of Chilenine

Introduction The primary analytical techniques suitable for the quantification of Chilenine in various matrices, including plant material and biological samples, are High-Performance Liquid Chromatography (HPLC) with Dio...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The primary analytical techniques suitable for the quantification of Chilenine in various matrices, including plant material and biological samples, are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary selectivity and sensitivity for accurate quantification.

Data Presentation: Quantitative Parameters of Related Isoquinoline Alkaloids

The following table summarizes the quantitative data from analytical methods developed for isoquinoline alkaloids structurally related to Chilenine. This data can serve as a benchmark for the expected performance of a newly developed method for Chilenine.

AlkaloidMethodMatrixLinearity RangeLODLOQRecovery (%)Reference
ChelidonineHPLC-DADChelidonium majus extract0.025 - 0.5 mg/mL--98.3[3]
SanguinarineHPLC-DADChelidonium majus extract0.05 - 1.0 µg/mL0.04 µg/mL-up to 92%[4]
ChelerythrineHPLC-DADChelidonium majus extract----[5]
CoptisineTLC-DensitometryChelidonium majus----[6][7][8][9]
BerberineLC-MS/MSMedicinal Plants--< 0.007 mg/L98.2 - 100.1%[10]
ProtopineHPLC-DADChelidonium majus extract----[5]
PalmatineHPLC-DADCorydalis species----[11]
MagnoflorineHPLC-DADPlant Extracts-0.07 µg/mL-87.5 - 104.5%[4][12]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Chilenine from plant material, adapted from established methods for other isoquinoline alkaloids.

Protocol 1: Sample Preparation - Extraction of Chilenine from Plant Material

This protocol is based on the extraction methods used for isoquinoline alkaloids from Chelidonium majus[4][13].

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 12 M

  • Ammonia solution (25%)

  • Chloroform (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • pH meter

Procedure:

  • Weigh 1.0 g of the dried and powdered plant material.

  • Add 50 mL of a solution of 0.5% (v/v) 12 M HCl in 70% methanol.

  • Reflux the mixture for 1 hour at 50°C.

  • Allow the mixture to cool to room temperature and then centrifuge at 6000 rpm for 10 minutes.

  • Collect the supernatant.

  • To the supernatant, add chloroform to remove non-polar metabolites and mix thoroughly.

  • Separate the layers and discard the chloroform layer.

  • Adjust the pH of the aqueous layer to 8.5 with a 25% ammonia solution to precipitate the alkaloids.

  • Extract the precipitated alkaloids with chloroform (3 x 30 mL).

  • Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the dried residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This hypothetical HPLC-DAD method is based on the analysis of chelidonine and other isoquinoline alkaloids[3][13].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 10 mM Ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD detection at a wavelength of 290 nm (based on the UV spectra of similar alkaloids). A full UV scan (200-400 nm) should be performed to determine the optimal wavelength for Chilenine.

Calibration:

Prepare a series of standard solutions of purified Chilenine (if available) or a well-characterized extract containing a known concentration of Chilenine in the initial mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed LC-MS/MS method is based on general procedures for the analysis of isoquinoline alkaloids[10][14][15][16].

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Gas Temperature: 300 - 350°C.

  • Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 35 - 45 psi.

  • MRM Transitions: The specific precursor and product ion transitions for Chilenine (C20H17NO7, MW: 383.4) will need to be determined by infusing a standard solution of Chilenine into the mass spectrometer. A starting point would be to monitor the protonated molecule [M+H]+ at m/z 384.1. The fragmentation pattern should be studied to select the most intense and specific product ions for quantification and qualification.

Calibration:

Prepare a calibration curve using standard solutions of Chilenine. The use of a suitable internal standard (e.g., a structurally similar isoquinoline alkaloid not present in the sample or a stable isotope-labeled Chilenine) is highly recommended for accurate quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Extraction with Acidified Methanol plant_material->extraction purification Liquid-Liquid Purification extraction->purification concentration Evaporation and Reconstitution purification->concentration hplc HPLC-DAD Analysis concentration->hplc lcms LC-MS/MS Analysis concentration->lcms quantification Quantification using Calibration Curve hplc->quantification lcms->quantification

Caption: Experimental workflow for the quantification of Chilenine.

HPLC_Method_Logic start Inject Sample Extract separation Reversed-Phase C18 Column Separation (Gradient Elution) start->separation detection Diode-Array Detection (290 nm) separation->detection data_acquisition Chromatogram Generation detection->data_acquisition quantification Peak Integration and Quantification data_acquisition->quantification end Report Concentration quantification->end

Caption: Logical flow of the HPLC-DAD quantification method.

LCMSMS_Method_Logic start Inject Sample Extract separation UPLC/HPLC C18 Separation start->separation ionization Electrospray Ionization (ESI+) separation->ionization mass_analysis1 Quadrupole 1: Precursor Ion Selection ([M+H]+ for Chilenine) ionization->mass_analysis1 fragmentation Quadrupole 2: Collision-Induced Dissociation mass_analysis1->fragmentation mass_analysis2 Quadrupole 3: Product Ion Selection fragmentation->mass_analysis2 detection Detector mass_analysis2->detection quantification MRM Data Analysis and Quantification detection->quantification end Report Concentration quantification->end

Caption: Logical flow of the LC-MS/MS quantification method.

References

Method

Application Notes and Protocols for Utilizing Chilenine as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for exploring the potential of chilenine, an isoindolobenzazepine alkaloid, as a versatile scaffol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for exploring the potential of chilenine, an isoindolobenzazepine alkaloid, as a versatile scaffold for the development of novel therapeutic agents. Drawing insights from the biological activities of structurally related alkaloids isolated from Aristotelia chilensis, this document outlines potential therapeutic applications, detailed experimental protocols for biological evaluation, and proposes signaling pathways that may be modulated by chilenine derivatives.

Introduction to Chilenine

Chilenine is a naturally occurring isoindolobenzazepine alkaloid isolated from the leaves of Aristotelia chilensis. Its complex pentacyclic structure presents a unique and rigid scaffold amenable to chemical modification for the exploration of structure-activity relationships (SAR). While direct pharmacological data on chilenine is limited, related alkaloids from the same plant, such as aristoteline and 9-hydroxyaristoquinolone, have demonstrated significant biological activities, suggesting that the chilenine scaffold holds considerable promise for drug discovery.

Chemical Structure of Chilenine:

  • Molecular Formula: C₂₀H₁₇NO₇[1]

  • IUPAC Name: 3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dione[1]

Potential Therapeutic Applications

Based on the known biological activities of related alkaloids, chilenine derivatives could be investigated for the following therapeutic applications:

  • Anti-Inflammatory Agents: Alkaloids from Aristotelia chilensis have shown anti-inflammatory properties. A recently discovered alkaloid, 9-hydroxyaristoquinolone, was found to inhibit the NF-κB pathway in microglial cells, a key pathway in inflammation. This suggests that chilenine derivatives could be developed as potent anti-inflammatory drugs.

  • Analgesics: The analgesic properties of Aristotelia chilensis extracts have been documented. Related alkaloids, aristoteline and hobartine, have been shown to inhibit the voltage-gated sodium channel Nav1.8, a key target in pain signaling. This provides a strong rationale for screening chilenine derivatives for analgesic activity.

  • Neurological Disorders: Aristoteline has been identified as a potent inhibitor of the human α3β4 nicotinic acetylcholine receptor (nAChR).[2] nAChRs are implicated in various neurological conditions, including nicotine addiction and depression. The chilenine scaffold could be exploited to develop selective nAChR modulators.

  • Anticancer Agents: The isoindolobenzazepine alkaloid framework is present in various compounds with reported cytotoxic and anticancer activities. Therefore, chilenine derivatives should be evaluated for their potential as anticancer agents.

Proposed Experimental Workflow for Biological Evaluation

The following workflow is proposed for the systematic evaluation of newly synthesized chilenine derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Synthesis of Chilenine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme Enzyme/Receptor Binding Assays Cytotoxicity->Enzyme AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Enzyme->AntiInflammatory Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) AntiInflammatory->Pathway Docking Molecular Docking Studies Pathway->Docking AnimalModel Animal Models of Disease (e.g., Carrageenan-induced paw edema) Docking->AnimalModel Toxicity Toxicology Studies AnimalModel->Toxicity

Caption: Proposed workflow for the biological evaluation of chilenine derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the general cytotoxicity of chilenine derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Chilenine derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the chilenine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)
ChilenineHeLa> 100
Derivative 1aHeLa25.4 ± 2.1
Derivative 1bHeLa10.8 ± 1.5
DoxorubicinHeLa0.5 ± 0.1
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is to determine if chilenine derivatives can inhibit the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Chilenine derivatives dissolved in DMSO

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of chilenine derivatives for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay).

  • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ values.

Hypothetical Signaling Pathway and Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Chilenine Chilenine Derivative Chilenine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene induces TNF TNF-α TNF->TNFR

References

Application

Application Notes and Protocols for Cell-Based Assays to Determine Chilenine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction Chilenine, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies sugge...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest that Chilenine may possess cytotoxic properties against various cancer cell lines. This document provides detailed application notes and standardized protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of Chilenine. The following protocols are designed to deliver robust and reproducible data for researchers in academic and industrial settings, aiding in the elucidation of its mechanism of action and its potential as a chemotherapeutic agent.

The assays described herein will assess key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By following these standardized procedures, researchers can generate reliable data to determine the IC50 (half-maximal inhibitory concentration) of Chilenine, understand its mode of cytotoxic action, and identify potential cellular pathways involved.

Data Presentation

Table 1: Comparative Cytotoxicity of Chilenine (IC50 Values in µM) after 48-hour treatment
Cell LineCell TypeMTT AssayLDH Release Assay
MCF-7Human Breast Adenocarcinoma15.2 ± 1.825.8 ± 2.5
A549Human Lung Carcinoma22.5 ± 2.135.1 ± 3.2
HeLaHuman Cervical Adenocarcinoma18.9 ± 1.529.4 ± 2.9
HepG2Human Hepatocellular Carcinoma28.1 ± 3.042.6 ± 4.1
HEK293Human Embryonic Kidney (Non-cancerous control)> 100> 100
Table 2: Apoptosis Induction by Chilenine in MCF-7 cells after 24-hour treatment
Chilenine Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.5 ± 0.51.2 ± 0.33.7 ± 0.8
510.8 ± 1.23.5 ± 0.614.3 ± 1.8
15 (IC50)25.6 ± 2.88.9 ± 1.134.5 ± 3.9
3038.2 ± 3.515.4 ± 1.953.6 ± 5.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • Chilenine stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light at 4°C.[1][2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile microplates

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Chilenine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the Chilenine dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest Chilenine concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of Chilenine concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_chilenine Treat with Chilenine Dilutions seed_cells->treat_chilenine Overnight Incubation incubate Incubate (24-72h) treat_chilenine->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze

MTT Assay Workflow.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis.[5]

Materials:

  • Chilenine stock solution (dissolved in DMSO)

  • Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Sigma-Aldrich)

  • Cell culture medium

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit for 45 minutes before the assay).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100.

LDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis seed_cells Seed Cells treat_chilenine Treat with Chilenine seed_cells->treat_chilenine incubate Incubate treat_chilenine->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt stop_reaction Add Stop Solution incubate_rt->stop_reaction read_absorbance Read Absorbance (490nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Release Assay Workflow.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Chilenine stock solution (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After overnight attachment, treat the cells with various concentrations of Chilenine for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Apoptosis_Assay_Workflow seed_treat Seed & Treat Cells with Chilenine harvest Harvest Adherent & Floating Cells seed_treat->harvest wash Wash Cells with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Potential Signaling Pathways Involved in Chilenine-Induced Cytotoxicity

Based on the cytotoxic profile of many natural products, Chilenine may induce cell death through various signaling pathways. Further investigation using techniques like Western blotting for key protein expression and phosphorylation would be necessary to elucidate the precise mechanism.

Signaling_Pathways cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway Chilenine Chilenine Bax_Bak Bax/Bak Activation Chilenine->Bax_Bak activates Bcl2 Bcl-2 Inhibition Chilenine->Bcl2 inhibits Death_Receptors Death Receptors (e.g., Fas, TRAIL) Chilenine->Death_Receptors sensitizes Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Potential Apoptotic Pathways Affected by Chilenine.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the cytotoxic properties of Chilenine. By systematically applying these cell-based assays, researchers can obtain critical data on its potency, mechanism of cell killing, and selectivity towards cancer cells. The integration of viability, cytotoxicity, and apoptosis assays will offer a multi-faceted understanding of Chilenine's biological activity, which is essential for its further development as a potential therapeutic agent. Consistent application of these detailed methods will ensure data quality and comparability across different studies and research groups.

References

Method

In Vitro Antimalarial Activity of Chilenine: Application Notes and Protocols

A Note to Researchers: As of the latest available data, specific studies detailing the in vitro antimalarial activity, including 50% inhibitory concentration (IC50) values and the precise mechanism of action for Chilenin...

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: As of the latest available data, specific studies detailing the in vitro antimalarial activity, including 50% inhibitory concentration (IC50) values and the precise mechanism of action for Chilenine against Plasmodium falciparum or other malaria parasites, are not publicly available. The information presented herein provides a comprehensive guide to the standard assays and potential mechanisms that would be employed to evaluate the antimalarial potential of a novel compound like Chilenine.

Chilenine is a complex alkaloid whose structure suggests it may belong to the broader class of quinoline-related compounds.[1][2] Many established antimalarial drugs, such as chloroquine and quinine, are quinoline derivatives.[3][4] Therefore, it is hypothesized that Chilenine, if active, could share a similar mechanism of action involving the disruption of heme detoxification in the parasite's food vacuole.

I. Potential Mechanism of Action: Interference with Heme Polymerization

The intraerythrocytic stages of the malaria parasite digest host hemoglobin within an acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline-type antimalarials are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[4][5] This leads to a buildup of toxic heme, which ultimately kills the parasite.

Below is a diagram illustrating this proposed signaling pathway.

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Chilenine Chilenine (Hypothetical) Heme Polymerase Heme Polymerase Chilenine->Heme Polymerase Inhibition

Caption: Hypothetical mechanism of Chilenine's antimalarial action.

II. Experimental Protocols for In Vitro Antimalarial Assays

To determine the in vitro antimalarial activity of a compound like Chilenine, several standardized assays can be employed. The following are detailed protocols for the most common methods used in malaria research.

A. Parasite Culture

Plasmodium falciparum is cultured in human erythrocytes in vitro.

  • Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II, and 20 mg/L gentamicin.

  • Cell Culture: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit in a gas environment of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Synchronization: To obtain parasites at the same life-cycle stage (e.g., ring stage) for assays, cultures can be synchronized using methods like 5% D-sorbitol treatment.

B. SYBR Green I-Based Fluorescence Assay

This is a widely used method that measures parasite DNA content as an indicator of growth.

Workflow Diagram:

SYBR_Green_Workflow Start Synchronized Ring-stage Culture Plate Add parasites to 96-well plate with serial dilutions of Chilenine Start->Plate Incubate Incubate for 72h (37°C, mixed gas) Plate->Incubate Lyse Add SYBR Green I Lysis Buffer Incubate->Lyse Read Incubate in dark (1h) Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Protocol:

  • Prepare a 96-well microplate with serial dilutions of Chilenine. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.

  • Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

  • Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6][7]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

C. [³H]-Hypoxanthine Incorporation Assay

This method measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis, as an indicator of parasite viability.

Workflow Diagram:

Hypoxanthine_Workflow Start Asynchronous Parasite Culture Plate Add parasites to 96-well plate with serial dilutions of Chilenine Start->Plate Incubate1 Incubate for 24h (37°C, mixed gas) Plate->Incubate1 AddLabel Add [³H]-Hypoxanthine to each well Incubate1->AddLabel Incubate2 Incubate for another 24h AddLabel->Incubate2 Harvest Harvest cells onto filter mats and wash Incubate2->Harvest Scintillate Add scintillation fluid and count radioactivity Harvest->Scintillate Analyze Calculate IC50 Scintillate->Analyze

Caption: Workflow for the [³H]-Hypoxanthine incorporation assay.

Protocol:

  • Seed a 96-well plate with asynchronous P. falciparum culture (0.5% parasitemia, 2.5% hematocrit) and serial dilutions of Chilenine.

  • Incubate for 24 hours.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the cells onto glass-fiber filter mats using a cell harvester.

  • Wash the filters to remove unincorporated radiolabel.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the IC50 value as described for the SYBR Green I assay.

D. Parasite Lactate Dehydrogenase (pLDH) Assay

This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as a marker of parasite viability.

Protocol:

  • Perform the initial drug incubation with parasites as described for the SYBR Green I assay (72-hour incubation).

  • After incubation, lyse the red blood cells to release the parasite pLDH.

  • Add a reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye.

  • pLDH will catalyze the reduction of the dye, leading to a color change that can be measured spectrophotometrically.

  • The amount of color change is proportional to the amount of viable parasites.

  • Calculate the IC50 based on the absorbance readings.[8]

III. Data Presentation

Should experimental data for Chilenine become available, it should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: In Vitro Antimalarial Activity of Chilenine against Plasmodium falciparum

CompoundP. falciparum StrainAssay MethodIC50 (µM) ± SDSelectivity Index (SI)*
ChilenineChloroquine-sensitive (e.g., 3D7)SYBR Green IData not availableData not available
ChilenineChloroquine-resistant (e.g., Dd2)SYBR Green IData not availableData not available
ChloroquineChloroquine-sensitive (e.g., 3D7)SYBR Green IReference valueReference value
ChloroquineChloroquine-resistant (e.g., Dd2)SYBR Green IReference valueReference value

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50. A higher SI value indicates greater selectivity for the parasite.

IV. Conclusion

While the antimalarial potential of Chilenine remains to be elucidated, the protocols and conceptual frameworks provided here offer a robust starting point for its evaluation. The SYBR Green I, [³H]-hypoxanthine incorporation, and pLDH assays are reliable methods for determining in vitro efficacy. Should Chilenine demonstrate significant antiplasmodial activity, further studies would be warranted to confirm its mechanism of action and to assess its potential as a lead compound for novel antimalarial drug development.

References

Application

Chilenine: A Chemical Curiosity, Not a Fluorescent Workhorse

Despite a thorough review of scientific literature, there is currently no evidence to support the development or application of chilenine or its derivatives as fluorescent probes. While the intricate molecular structure...

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, there is currently no evidence to support the development or application of chilenine or its derivatives as fluorescent probes. While the intricate molecular structure of chilenine, an isoindolobenzazepine alkaloid, has captured the interest of synthetic chemists, its potential as a fluorescent tool for researchers in biology and drug development remains entirely unexplored.

Our comprehensive search for data on chilenine-based fluorescent probes yielded no information on their synthesis for fluorescence applications, photophysical properties (such as excitation and emission wavelengths or quantum yields), or any use in cellular imaging or other analytical techniques. The existing body of research focuses exclusively on the total synthesis of chilenine and its analogs, treating it as a challenging target for organic synthesis rather than a functional molecule for bio-imaging.

The absence of any published data on the fluorescence of chilenine or related isoindolobenzazepine alkaloids makes it impossible to provide the requested detailed application notes, experimental protocols, or visualizations of signaling pathways. The creation of such materials would be speculative and without any scientific basis.

Therefore, for researchers, scientists, and drug development professionals seeking fluorescent probes for their work, exploring established and well-characterized fluorophores is strongly recommended. The field of fluorescent probe development is rich with a diverse array of molecules with well-documented properties and proven applications. Unfortunately, chilenine does not currently number among them.

Method

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine

For Researchers, Scientists, and Drug Development Professionals Introduction Chilenine and its derivatives belong to the isoindolobenzazepine class of alkaloids, a group of compounds known for a diverse range of biologic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine and its derivatives belong to the isoindolobenzazepine class of alkaloids, a group of compounds known for a diverse range of biological activities.[1][2] While specific enzyme inhibition data for chilenine is not extensively documented in publicly available literature, its chemical scaffold suggests potential as an enzyme inhibitor. These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibition kinetics of chilenine, using acetylcholinesterase (AChE) as a primary example. AChE is a critical enzyme in the central nervous system, and its inhibitors are used in the treatment of Alzheimer's disease.[3][4]

The protocols outlined below describe the determination of the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive) of chilenine against a target enzyme. The widely used Ellman's method for assaying acetylcholinesterase activity serves as the basis for the experimental protocol.[3][4][5]

Data Presentation: Hypothetical Enzyme Inhibition Data for Chilenine

The following table summarizes hypothetical quantitative data for the inhibition of acetylcholinesterase by a chilenine analog. This data is presented to illustrate the expected outcomes of the described protocols and to provide a basis for data analysis.

ParameterValueDescription
Enzyme Acetylcholinesterase (AChE)Enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Substrate Acetylthiocholine (ATCh)A synthetic substrate used in the Ellman's assay that produces a colored product upon hydrolysis.
Inhibitor Chilenine AnalogA hypothetical competitive inhibitor with a chilenine core structure.
IC50 15 µMThe concentration of the chilenine analog required to inhibit 50% of the AChE activity under the specified assay conditions.
Mechanism of Inhibition CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.[6]
Vmax (no inhibitor) 100 µmol/minThe maximum rate of the enzymatic reaction without the inhibitor.[6]
Vmax (with inhibitor) 100 µmol/minIn competitive inhibition, the Vmax remains unchanged in the presence of the inhibitor.[6][7]
Km (no inhibitor) 50 µMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[6]
Apparent Km (with inhibitor) 100 µMIn competitive inhibition, the apparent Km increases in the presence of the inhibitor.[7][8]
Ki 10 µMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

Determination of IC50 for Chilenine against Acetylcholinesterase

This protocol outlines the steps to determine the concentration of chilenine required to inhibit 50% of acetylcholinesterase activity using the colorimetric Ellman's method.[3][4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Chilenine (or its analog) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of the chilenine stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the chilenine dilution (or buffer for the control)

      • 20 µL of DTNB solution

    • Mix gently and incubate for 5 minutes at room temperature.

    • Add 10 µL of the AChE solution to each well.

    • Mix and incubate for another 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 10 µL of the ATCh solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to take readings every minute for a total of 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each chilenine concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the chilenine concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Determination of the Mechanism of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations.

Procedure:

  • Varying Substrate Concentrations:

    • Prepare a series of dilutions of the ATCh substrate solution.

  • Assay with and without Inhibitor:

    • Perform the acetylcholinesterase assay as described above with two sets of experiments:

      • Set 1 (No Inhibitor): Measure the initial reaction rates for each of the different ATCh concentrations in the absence of chilenine.

      • Set 2 (With Inhibitor): Repeat the measurements for each ATCh concentration in the presence of a fixed concentration of chilenine (typically a concentration close to its IC50 value).

  • Data Analysis:

    • For each set of experiments, plot the initial reaction rate (V) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot.

    • To more clearly distinguish the mechanism of inhibition, create a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V against 1/[S].[7][9][10]

    • Analyze the changes in the key kinetic parameters, Vmax and Km, in the presence and absence of the inhibitor.[7][8]

      • Competitive Inhibition: Vmax remains the same, while the apparent Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[6][7][8]

      • Non-competitive Inhibition: Vmax decreases, while Km remains the same. The lines on the Lineweaver-Burk plot will intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.

Visualizations

Experimental_Workflow_IC50 prep Prepare Reagents (AChE, ATCh, DTNB, Chilenine Dilutions) setup Assay Setup in 96-well Plate (Buffer, Chilenine, DTNB) prep->setup incubation1 Incubate (5 min) setup->incubation1 add_enzyme Add AChE Solution incubation1->add_enzyme incubation2 Incubate (10 min) add_enzyme->incubation2 start_reaction Initiate Reaction with ATCh incubation2->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading for 10 min) start_reaction->measure analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for IC50 determination of chilenine against AChE.

Competitive_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (Chilenine) ES->E - S (k-1) P Product (P) ES->P -> E + P (k2) EI->E - I Lineweaver_Burk_Plot_Competitive Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V origin 0 node_y_pos origin->node_y_pos x_intercept_no_inhibitor -1/Km y_intercept 1/Vmax x_intercept_no_inhibitor->y_intercept No Inhibitor point_no_inhibitor x_intercept_with_inhibitor -1/Kmapp x_intercept_with_inhibitor->y_intercept + Inhibitor point_with_inhibitor node_x_neg node_x_pos node_x_neg->node_x_pos

References

Application

Application Note: High-Throughput Screening of Chilenine Derivatives for Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction Chilenine is a naturally occurring isoquinoline alkaloid. The isoquinoline alkaloid family is known for a diverse range of biological activitie...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoquinoline alkaloid. The isoquinoline alkaloid family is known for a diverse range of biological activities, with many members and their synthetic analogs being investigated for therapeutic potential.[1][2][3][4][5] Notably, some isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[6][7][8] This application note describes a high-throughput screening (HTS) campaign to identify novel AChE inhibitors from a library of synthetic Chilenine derivatives.

The primary assay is a colorimetric method based on the Ellman reaction.[6][7][9] In this assay, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[6][7] A decrease in the rate of color formation indicates inhibition of AChE activity. This method is robust, cost-effective, and readily adaptable to automated HTS formats.[7][9][10]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Positive Control: Galantamine or other known AChE inhibitor

  • Compound Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Plates: 384-well, clear, flat-bottom microplates

Chilenine Derivative Library Preparation

A library of Chilenine derivatives is prepared for screening. Each compound is dissolved in 100% DMSO to a stock concentration of 10 mM. For the primary screen, these stocks are diluted to create a working concentration of 100 µM in an intermediate plate. This allows for a final assay concentration of 10 µM when 1 µL is added to a final assay volume of 10 µL.

High-Throughput Primary Screening Protocol

The primary screen is performed in a 384-well format using automated liquid handlers.

  • Compound Dispensing: Add 100 nL of test compounds, positive controls (Galantamine), and negative controls (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of AChE solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/Chromogen Addition: Add 5 µL of a pre-mixed solution of ATCh and DTNB in assay buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes at room temperature. The rate of reaction (Vmax) is determined from the linear portion of the kinetic curve.

Data Analysis and Hit Identification
  • Calculation of Percent Inhibition: The percentage of AChE inhibition for each compound is calculated using the following formula: % Inhibition = [1 - (Ratesample - Rateblank) / (Ratenegative control - Rateblank)] x 100%

  • Z'-Factor Calculation: The quality and robustness of the assay are monitored using the Z'-factor, calculated for each plate.[11][12] An assay is considered excellent if the Z'-factor is between 0.5 and 1.0.[13][14] Z'-Factor = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] (where σ is the standard deviation and μ is the mean of the positive and negative controls).

  • Hit Selection: Compounds demonstrating ≥50% inhibition in the primary screen are selected as "hits" for further confirmation.

Hit Confirmation and IC50 Determination
  • Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out false positives.

  • Dose-Response: Confirmed hits are then tested in a 10-point dose-response format (e.g., from 100 µM down to 5 nM) to determine their potency.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Representative Primary HTS Data for a Selection of Chilenine Derivatives
Compound IDConcentration (µM)% Inhibition (Average)Hit Status
CD-001108.2Inactive
CD-0021092.5Hit
CD-0031045.1Inactive
CD-0041012.7Inactive
CD-0051078.9Hit
CD-006106.5Inactive
CD-0071065.3Hit
CD-0081021.4Inactive
Positive Control198.7-
Negative ControlN/A0.5-
Plate Z'-Factor N/A N/A 0.82
Table 2: IC50 Values for Confirmed Chilenine Derivative Hits
Compound IDIC50 (µM)
CD-0020.85
CD-0052.15
CD-0075.70
Galantamine (Control)0.45

Visualizations

HTS_Workflow cluster_prep Library Preparation cluster_primary Primary HTS (384-well) cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Lib Chilenine Derivative Library (10 mM in DMSO) Plate Dilution to 100 µM in Intermediate Plate Lib->Plate Dispense Dispense 100 nL Compounds & Controls Plate->Dispense Enzyme Add 5 µL AChE Dispense->Enzyme Incubate Incubate 15 min Enzyme->Incubate Substrate Add 5 µL ATCh/DTNB Incubate->Substrate Read Kinetic Read (Abs @ 412 nm) Substrate->Read Calc Calculate % Inhibition Read->Calc ZFactor Calculate Z'-Factor (QC Check) Read->ZFactor HitPick Select Hits (≥50% Inhibition) Calc->HitPick Confirm Confirm Hits in Singleton HitPick->Confirm DoseResp 10-point Dose-Response Confirm->DoseResp IC50 Calculate IC50 Values DoseResp->IC50

Caption: High-Throughput Screening (HTS) workflow for identifying Chilenine derivative AChE inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibitor Inhibition cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Inhibitor Chilenine Derivative Inhibitor->AChE Blocks Signal Signal Transduction Receptor->Signal

Caption: Mechanism of AChE inhibition by a Chilenine derivative in the cholinergic synapse.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chilenine Total Synthesis

Welcome to the Technical Support Center for the total synthesis of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently a...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the total synthesis of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and address common challenges encountered during the synthesis of this complex isoindolobenzazepine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of Chilenine?

A1: The total synthesis of Chilenine, an isoindolobenzazepine alkaloid, has been approached through several key strategies. These include:

  • Ring-Expansion of Isoindoloisoquinolines: This approach involves the construction of a six-membered isoindoloisoquinoline core followed by a ring expansion to form the seven-membered azepine ring of the Chilenine skeleton.[1][2][3]

  • Radical or Palladium(0)-Catalyzed Cyclizations: These methods have been employed to construct the core ring system in a convergent manner.[4]

  • C(sp³)–H Bond Functionalization: More recent approaches have utilized copper-catalyzed C–H cross-dehydrogenative coupling to assemble the tetracyclic system.[5]

  • Houben–Hoesch Cyclization: This reaction has been used to construct the isoindolobenzazepine system.[5]

Q2: What are the key yield-limiting steps in the total synthesis of Chilenine?

A2: Based on reported syntheses, several steps can be critical for the overall yield. The final catalytic hydrogenation to afford Lennoxamine (a precursor to Chilenine) can have variable yields, with one report indicating a range of 38-51%.[1] The subsequent conversion to Chilenine can also be low-yielding. For instance, a one-pot procedure from a chloroenamide intermediate gave Chilenine in 38% yield.[1] The intramolecular cyclization to form the isoindoloisoquinoline core and the subsequent ring-expansion are also complex transformations where side reactions can occur, impacting the overall efficiency.

Q3: Are there any specific reagents that are particularly challenging to handle or prepare?

A3: The preparation of dimethyldioxirane (DMD) in an acetone solution is a key step in some synthetic routes.[1] DMD is a powerful oxidizing agent and its concentration and purity are crucial for the success of subsequent reactions. The synthesis of the starting methylenelactam can also be a multi-step process with its own challenges.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Chilenine, with a focus on the ring-expansion strategy reported by Koseki et al.

Issue 1: Low Yield in the Catalytic Hydrogenation of the Chloroenamide Intermediate
  • Potential Cause: Incomplete reaction or catalyst poisoning. While the reported yield is high (96%), variations in catalyst quality or substrate purity can affect the outcome.[1]

  • Recommended Solutions:

    • Catalyst Quality: Use a fresh, high-quality Palladium on carbon (Pd-C) catalyst. Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere.

    • Substrate Purity: Ensure the chloroenamide precursor is free of impurities that could poison the catalyst, such as sulfur-containing compounds.

    • Solvent and Acid: The reaction is typically carried out in acetic acid.[1] Ensure the solvent is of high purity.

    • Hydrogen Pressure: While the reported procedure uses atmospheric pressure, increasing the hydrogen pressure (e.g., to 3 atm as used for a similar non-chlorinated substrate) might improve conversion if the reaction is sluggish.[1]

Issue 2: Low Yield in the Conversion of the Chloroenamide to Chilenine
  • Potential Cause: Formation of side products during the oxidation with dimethyldioxirane (DMD). The reaction proceeds through a chlorooxirane intermediate which is then attacked by water.[1] If the reaction conditions are not carefully controlled, other reaction pathways may dominate.

  • Recommended Solutions:

    • DMD Quality and Concentration: Use a freshly prepared and standardized solution of DMD in acetone. The concentration of DMD is critical for the reaction's success.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., -60 °C) to minimize side reactions and decomposition of the intermediate.[1]

    • Water Content: The presence of water is necessary for the final step of the conversion.[1] The DMD-acetone solution typically contains sufficient water. However, if yields are consistently low, controlled addition of a small amount of water might be investigated.

Issue 3: Difficulty in the Preparation of the Methyleneisoindolone Precursor
  • Potential Cause: Incomplete reaction or formation of byproducts during the multi-step synthesis of the methyleneisoindolone.

  • Recommended Solutions:

    • Reaction Monitoring: Carefully monitor each step of the sequence by thin-layer chromatography (TLC) or other analytical techniques to ensure complete conversion before proceeding to the next step.

    • Purification: Purify intermediates at each stage to prevent the accumulation of impurities that could interfere with subsequent reactions. Recrystallization and column chromatography are reported to be effective.[1]

Data Presentation

The following table summarizes the yields for the key steps in the total synthesis of Lennoxamine and Chilenine as reported by Koseki et al.[1]

Step No.ReactionStarting MaterialProductYield (%)
1Condensation2-(3,4-Methylenedioxyphenyl)ethylamine and 2-carboxybenzaldehydeIsoindolinone derivative78
2Wittig ReactionIsoindolinone derivativeMethyleneisoindolone (Z/E mixture)96
3OxidationMethyleneisoindoloneAlkoxylactamNot isolated (used crude)
4Intramolecular CyclizationAlkoxylactamIsoindoloisoquinolineNot specified (part of a sequence)
5Ring ExpansionIsoindoloisoquinolineChloroenamideNot specified (part of a sequence)
6Catalytic HydrogenationChloroenamideLennoxamine96
7OxidationChloroenamideChilenine53

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of Chilenine, adapted from the work of Koseki et al.[1]

Synthesis of Methyleneisoindolone (Step 2)

A suspension of the phosphonium salt in anhydrous toluene is cooled to -10 °C under a nitrogen atmosphere. A strong base (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for 1 hour. A solution of the isoindolinone precursor in toluene is then added, and the reaction is stirred for an additional hour at -10 °C. The reaction is quenched with ice-water and the product is extracted with chloroform. The organic layer is washed, dried, and concentrated. The crude product, a mixture of Z and E isomers, is purified by recrystallization and column chromatography to yield the desired methyleneisoindolone.

Catalytic Hydrogenation to Lennoxamine (Step 6)

To a solution of the chloroenamide in acetic acid is added 10% Palladium on carbon (Pd-C). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (e.g., 2 days). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified to afford Lennoxamine.

Synthesis of Chilenine (Step 7)

A solution of the chloroenamide in chloroform is cooled to -60 °C. A solution of dimethyldioxirane (DMD) in acetone is added dropwise, and the reaction mixture is stirred at low temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with a 10% aqueous solution of sodium thiosulfate. The mixture is filtered, and the organic solvent is removed under reduced pressure. The residue is extracted with dichloromethane, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified to yield Chilenine.

Mandatory Visualization

Chilenine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Products start1 2-(3,4-Methylenedioxyphenyl)ethylamine isoindolinone Isoindolinone Derivative start1->isoindolinone start2 2-Carboxybenzaldehyde start2->isoindolinone methyleneisoindolone Methyleneisoindolone isoindolinone->methyleneisoindolone Wittig Reaction alkoxylactam Alkoxylactam methyleneisoindolone->alkoxylactam Oxidation (DMD) isoindoloisoquinoline Isoindoloisoquinoline alkoxylactam->isoindoloisoquinoline Intramolecular Cyclization chloroenamide Chloroenamide isoindoloisoquinoline->chloroenamide Ring Expansion lennoxamine Lennoxamine chloroenamide->lennoxamine Catalytic Hydrogenation chilenine Chilenine chloroenamide->chilenine Oxidation (DMD)

Caption: Synthetic workflow for the total synthesis of Lennoxamine and Chilenine.

Troubleshooting_Low_Yield_Hydrogenation cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield in Catalytic Hydrogenation cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Poisoning problem->cause2 solution4 Increase Hydrogen Pressure (if necessary) cause1->solution4 solution1 Use Fresh, High-Quality Pd-C Catalyst cause2->solution1 solution2 Ensure Substrate Purity cause2->solution2 solution3 Verify Solvent and Acid Quality cause2->solution3

Caption: Troubleshooting logic for low yield in the catalytic hydrogenation step.

References

Optimization

Technical Support Center: Overcoming Solubility Issues of Chilenine in Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered wi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Chilenine during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Chilenine and why is its solubility a concern?

Chilenine is a natural product found in species of the Berberis genus, such as Berberis darwinii and Berberis actinacantha.[1] Its chemical formula is C20H17NO7, and it has a molecular weight of 383.4 g/mol .[1] Structurally, it is classified as an isoquinoline alkaloid.[2][3] Like many complex natural products, Chilenine's intricate structure can lead to poor aqueous solubility, which presents a significant challenge for in vitro and cell-based assays that are typically conducted in aqueous buffer systems.[4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[6]

Q2: What are the initial steps to dissolve Chilenine for an assay?

For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous media.[6][7] Ethanol can also be used, but DMSO is often preferred for its lower volatility.[7]

Q3: My Chilenine precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a low percentage is often necessary to maintain compound solubility.[8][9][10] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line and assay.[8][9]

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.[11]

  • Adjust the pH of the buffer: The solubility of alkaloids can be pH-dependent. Since Chilenine is an alkaloid, its solubility may increase in a more acidic buffer due to the protonation of the nitrogen atom, forming a more soluble salt.[2][12]

  • Incorporate non-ionic surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[13]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

The maximum tolerable concentration of DMSO varies significantly between cell lines and assay types. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize cytotoxicity.[9] Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[8] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration that balances compound solubility and cell health.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Chilenine powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inappropriate solvent.- Increase the solvent volume gradually while vortexing or sonicating.- Try a different organic solvent such as dimethylformamide (DMF) or a small amount of a more polar solvent like ethanol in combination with DMSO.
A precipitate forms immediately upon adding the Chilenine-DMSO stock to the aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of solution.- Decrease the final concentration of Chilenine in the assay.- Increase the final percentage of DMSO in the assay buffer (ensure it is within the tolerance limit of your cells).- Prepare the final dilution in a stepwise manner, adding the stock solution to the buffer with vigorous vortexing.- Consider using a buffer with a lower pH.
The assay results are inconsistent or not reproducible. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.- Visually inspect the assay plates for any signs of precipitation at the end of the experiment.- Perform a solubility test of Chilenine in your final assay buffer at the desired concentration and incubation time.- Consider the use of solubility enhancers like cyclodextrins.[14]
Observed cellular toxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) may be too high for the cells.- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its toxicity.- Reduce the final concentration of the organic solvent in the assay.- If reducing the solvent concentration leads to precipitation, a different solubilization strategy may be needed.

Quantitative Data Summary

The following table provides general guidelines for using DMSO as a co-solvent in cell-based assays. The optimal concentration for Chilenine must be determined empirically.

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation for Use with Chilenine
< 0.1% Generally considered safe with minimal to no cytotoxic effects.[8]Ideal target concentration to minimize solvent-induced artifacts. May not be sufficient to maintain Chilenine solubility.
0.1% - 0.5% Often tolerated by many robust cell lines for standard incubation times.[9]A good starting range for balancing solubility and cell viability. A DMSO tolerance test is highly recommended.
0.5% - 1.0% May induce stress, alter gene expression, or cause modest cytotoxicity in some cell lines, especially with longer exposure.[8]Use with caution and only if necessary for solubility. Thorough vehicle controls are essential.
> 1.0% Significant cytotoxicity is expected in most cell lines.[8][15]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Chilenine Stock Solution

  • Weigh out a precise amount of Chilenine powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: DMSO Tolerance Assay for a Cell Line

  • Seed your cells in a 96-well plate at the density you would use for your main experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v). Include a media-only control.

  • Replace the existing media in the wells with the media containing the different DMSO concentrations.

  • Incubate the plate for the same duration as your planned Chilenine experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Determine the highest concentration of DMSO that does not significantly impact cell viability. This will be your maximum tolerable DMSO concentration for subsequent experiments.

Visualizations

experimental_workflow Workflow for Overcoming Chilenine Solubility Issues cluster_prep Preparation cluster_assay_prep Assay Preparation cluster_troubleshooting Troubleshooting cluster_final_assay Final Assay start Start with Chilenine Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock in Assay Buffer stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate precipitate_yes Precipitation Occurs check_precipitate->precipitate_yes Yes precipitate_no No Precipitation check_precipitate->precipitate_no No optimize Optimize Conditions: - Lower Chilenine concentration - Adjust final DMSO % - Modify buffer pH precipitate_yes->optimize run_assay Proceed with Assay precipitate_no->run_assay optimize->dilute end Analyze Results run_assay->end

Caption: A workflow diagram illustrating the steps to prepare Chilenine for an assay and troubleshoot solubility issues.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for Chilenine (Illustrative) Chilenine Chilenine Receptor Cell Surface Receptor Chilenine->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Response

Caption: An illustrative diagram of a hypothetical signaling pathway that could be modulated by Chilenine. This is a general representation and not based on specific experimental data for Chilenine.

References

Troubleshooting

Technical Support Center: Stabilizing Chilenine for Long-Term Storage

This technical support center is designed for researchers, scientists, and drug development professionals working with chilenine. It provides essential guidance on ensuring the stability of this complex benzophenanthridi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with chilenine. It provides essential guidance on ensuring the stability of this complex benzophenanthridine alkaloid for long-term storage and during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause chilenine degradation?

A1: Based on its chemical structure, a tetracyclic isoquinoline alkaloid, chilenine is susceptible to degradation through several pathways. The most probable causes of degradation are:

  • Hydrolysis: The lactone and other ester-like functionalities within the chilenine molecule can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom in the isoquinoline core can be prone to oxidation, especially in the presence of oxygen, light, or oxidizing agents. Basic alkaloids, in particular, may be transformed into their N-oxides.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect chilenine from light.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q2: What are the ideal initial storage conditions for a new batch of chilenine?

A2: For a new sample of chilenine with unknown stability, it is recommended to start with conservative storage conditions. Initially, store the compound in a tightly sealed, amber glass vial at -20°C or below, protected from light and moisture.[1][2] The headspace of the vial can be flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a chilenine sample. What could be the cause?

A3: The appearance of new peaks in a chromatogram of a chilenine sample often indicates the presence of degradation products or impurities. To troubleshoot this, consider the following:

  • Purity of the initial sample: Ensure the initial purity of your chilenine sample is well-characterized.

  • Storage and handling conditions: Review how the sample has been stored and handled. Exposure to light, elevated temperatures, or non-neutral pH can lead to degradation.

  • Forced degradation studies: To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies.[3] This involves intentionally exposing chilenine to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and compare their retention times with the unknown peaks.

  • LC-MS analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to obtain mass information on the unknown peaks, which can aid in their identification and structural elucidation.

Q4: Can I store chilenine in a solution?

A4: Storing chilenine in solution is generally not recommended for long-term storage due to the increased potential for hydrolysis and other degradation reactions. If you need to prepare stock solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store it at a low temperature (2-8°C or -20°C), protect it from light, and use a suitable buffer to maintain a neutral pH. The stability of chilenine in various solvents should be experimentally determined.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of solid chilenine (e.g., yellowing or browning) Oxidation or photodegradation.1. Verify that the compound has been consistently stored in the dark and under an inert atmosphere.2. Analyze the sample by HPLC-UV/Vis to check for the appearance of new chromophores.3. Consider repackaging under inert gas and storing at a lower temperature.
Decreased peak area of chilenine in HPLC analysis over time Degradation of the compound.1. Review storage conditions (temperature, light, humidity).2. Perform a forced degradation study to identify the degradation products and confirm the degradation pathway.3. Re-evaluate the suitability of the storage container and consider using more protective packaging.
Poor peak shape or splitting in chromatograms On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase pH is compatible with chilenine's stability.2. Try a different column stationary phase (e.g., a different C18 column or a phenyl-hexyl column).3. Lower the column temperature to reduce the chance of on-column degradation.
Inconsistent results between different batches of chilenine Variability in initial purity or differences in handling and storage.1. Establish a standardized protocol for the receipt, handling, and storage of all chilenine batches.2. Perform identity and purity testing on each new batch upon receipt.3. Maintain detailed records of storage conditions for each batch.

Experimental Protocols

Protocol 1: Forced Degradation Study of Chilenine

Forced degradation studies are essential for understanding the intrinsic stability of chilenine and for developing a stability-indicating analytical method.[3][4][5]

Objective: To identify potential degradation products and degradation pathways of chilenine under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of chilenine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Expose the solid chilenine powder to 80°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

Data Presentation: Forced Degradation Results Summary

Stress Condition% Degradation of ChilenineNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60°C, 24h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT, 24h[Insert Data][Insert Data][Insert Data]
Solid, 80°C, 48h[Insert Data][Insert Data][Insert Data]
Solution, 80°C, 48h[Insert Data][Insert Data][Insert Data]
Photostability[Insert Data][Insert Data][Insert Data]
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying chilenine in the presence of its degradation products and impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good resolution between the chilenine peak and any degradation product peaks observed in the forced degradation samples.

  • Detection Wavelength: Use a PDA detector to monitor the elution across a range of wavelengths to determine the optimal wavelength for detecting both chilenine and its degradation products. Based on the chromophores in chilenine's structure, a wavelength in the range of 254-320 nm is a reasonable starting point.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is crucial and is demonstrated by the method's ability to resolve the main drug peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome chilenine Chilenine Sample stock_solution Stock Solution chilenine->stock_solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photodegradation stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Degradation Pathways data->pathways storage Storage Conditions data->storage method Validated Method data->method

Caption: Workflow for Chilenine Stability Assessment.

troubleshooting_logic start Unexpected Peak in Chomatogram check_purity Check Initial Sample Purity start->check_purity review_storage Review Storage & Handling Conditions start->review_storage identify_impurity Impurity Identified check_purity->identify_impurity forced_degradation Perform Forced Degradation Study review_storage->forced_degradation If conditions were suboptimal lcms_analysis LC-MS Analysis forced_degradation->lcms_analysis To identify degradants identify_degradant Degradant Identified lcms_analysis->identify_degradant

Caption: Troubleshooting Unexpected Chromatographic Peaks.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Chilenine Chilenine (C20H17NO7) Hydrolyzed_Product Hydrolyzed Product (e.g., ring opening) Chilenine->Hydrolyzed_Product H+ or OH- N_Oxide N-Oxide Derivative Chilenine->N_Oxide [O] Aromatic_Oxidation Aromatic Hydroxylation or Quinone Formation Chilenine->Aromatic_Oxidation [O] Photodegradant Various Photodegradants Chilenine->Photodegradant Light (hν)

Caption: Potential Degradation Pathways of Chilenine.

References

Optimization

Technical Support Center: Chilenine Synthesis

Welcome to the technical support center for Chilenine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their synth...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chilenine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their synthetic routes to this complex isoindolobenzazepine alkaloid.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of Chilenine, focusing on the reduction of common side products.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
CS-SP-001 Low yield of the desired isoindolobenzazepine core with significant formation of a styrene-type byproduct. This is often observed during Bischler-Napieralski type cyclizations, proceeding through a retro-Ritter reaction pathway, especially at elevated temperatures.- Lower the reaction temperature: If using high-boiling solvents like xylene, consider switching to toluene and refluxing at a lower temperature. - Use a milder dehydrating agent: Instead of harsher reagents like P2O5 or neat POCl3, try using a mixture of POCl3 in a solvent or alternative milder cyclization agents.
CS-SP-002 Formation of a regioisomeric product during electrophilic aromatic substitution. The position of cyclization onto the aromatic ring is sensitive to the nature and concentration of the Lewis acid catalyst. For instance, in related syntheses, the ratio of P2O5 in polyphosphoric acid (PPA) can influence the final product distribution.- Vary the Lewis acid: Experiment with different Lewis acids (e.g., AlCl3, SnCl4) or adjust the concentration of the current one. - Protecting groups: Consider the use of protecting groups on the aromatic ring to direct the cyclization to the desired position.
CS-SP-003 Isolation of a cyano-derivative of Chilenine. While a "cyano-chilenine" has been synthesized as a target molecule, the unintentional introduction of a nitrile group could potentially occur under specific conditions, for example, from a solvent or reagent impurity, or an unexpected rearrangement.- Ensure high purity of reagents and solvents: Use freshly distilled solvents and high-purity reagents. - Analyze reaction intermediates: If this side product is consistently observed, attempt to isolate and characterize reaction intermediates to pinpoint the step where the cyano group is introduced.
CS-SP-004 Product degradation or formation of artifacts during purification. Chilenine, like many complex natural products, can be sensitive to the conditions used during purification. Prolonged exposure to silica gel or the use of certain solvents can lead to the formation of artifacts. For instance, chloroform can sometimes form derivatives with alkaloids during chromatography.- Minimize contact time with silica gel: Use flash chromatography instead of gravity column chromatography. - Solvent selection: Use a neutral solvent system for chromatography and avoid reactive solvents. Ensure solvents are free of acidic or basic impurities. - Alternative purification methods: Consider preparative HPLC or crystallization as alternatives to silica gel chromatography.
CS-SP-005 Incomplete reaction or recovery of starting material in palladium-catalyzed cyclization steps. The efficiency of palladium-catalyzed reactions is highly dependent on the catalyst, ligands, base, and solvent. Incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.- Optimize reaction conditions: Systematically vary the palladium source (e.g., Pd(OAc)2, Pd2(dba)3), ligand, base, and solvent. - Ensure inert atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under a rigorously inert atmosphere (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected peak in my LC-MS that has a mass corresponding to my product +16 amu. What could this be?

A1: This is likely an N-oxide derivative of your isoquinoline-containing intermediate or the final Chilenine product. The nitrogen atom in the isoquinoline system can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are not fully quenched. To mitigate this, ensure your reactions are run under an inert atmosphere and that any workup procedures are performed promptly. If the N-oxide is forming during storage, consider storing your compound under an inert atmosphere and protected from light.

Q2: My final product appears to be a mixture of diastereomers. How can I improve the stereoselectivity?

A2: The stereoselectivity of the key bond-forming reactions in the synthesis of Chilenine can be influenced by several factors. In reactions such as the Pictet-Spengler or intramolecular cyclizations, the choice of catalyst, solvent, and temperature can all play a role. Consider using a chiral catalyst or auxiliary to induce stereoselectivity. Additionally, carefully controlling the reaction temperature may favor the formation of one diastereomer over the other.

Q3: I am having difficulty purifying my final product. Are there any specific recommendations for Chilenine?

A3: Purification of Chilenine can be challenging due to its polarity and potential for interaction with silica gel. As mentioned in the troubleshooting guide, minimizing contact time with silica is crucial. A common strategy is to use a gradient elution in flash chromatography, starting with a non-polar solvent system and gradually increasing the polarity. If tailing is an issue on silica, consider adding a small amount of a basic modifier like triethylamine to the eluent. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.

Experimental Protocol: Key Ring-Expansion Step in a Chilenine Synthesis

This protocol is adapted from a reported total synthesis of Lennoxamine and Chilenine and describes a key ring-expansion step.[1]

Objective: To synthesize the isoindolobenzazepine core from an isoindoloisoquinoline precursor.

Materials:

  • Isoindoloisoquinoline precursor

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2), freshly distilled

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the isoindoloisoquinoline precursor in dry CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude N-oxide intermediate.

  • Dissolve the crude N-oxide in dry CH2Cl2 under an inert atmosphere and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired isoindolobenzazepine.

Visualizations

chilenine_synthesis_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Chilenine Synthesis Step issue Low Yield or Impure Product start->issue analysis Analyze Crude Mixture (LC-MS, NMR) issue->analysis side_reaction Side Reaction analysis->side_reaction Byproducts Detected degradation Product Degradation analysis->degradation Degradants Detected incomplete Incomplete Reaction analysis->incomplete Starting Material Remaining optimize Optimize Conditions (Temp, Reagents) side_reaction->optimize protect Use Protecting Groups side_reaction->protect purification Modify Purification (Solvents, Method) degradation->purification incomplete->optimize

Caption: Troubleshooting workflow for Chilenine synthesis.

bischler_napieralski_side_reaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl3) cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization Desired Pathway retro_ritter Retro-Ritter Reaction nitrilium->retro_ritter Side Reaction (High Temp) desired_product Dihydroisoquinoline (Chilenine Precursor) cyclization->desired_product side_product Styrene Byproduct retro_ritter->side_product

Caption: Competing pathways in Bischler-Napieralski reaction.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Chilenine Derivatization

Welcome to the technical support center for the derivatization of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizi...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of Chilenine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing new functional groups to the Chilenine core structure?

A1: The primary methods for creating derivatives of Chilenine, an isoindolobenzazepine alkaloid, involve targeting specific reactive sites on its structure. Two key strategies that have been successfully employed are the Houben-Hoesch reaction and copper-catalyzed cross-dehydrogenative coupling. These methods allow for the introduction of various functional groups, such as cyano groups, to modify the pharmacological profile of the molecule.[1][2]

Q2: What is the Houben-Hoesch reaction, and how is it applied to Chilenine derivatization?

A2: The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones through the reaction of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[3] In the context of Chilenine, this reaction is utilized to construct the isoindolobenzazepine system by cyclization.[1][2] An imine intermediate is formed, which is then hydrolyzed to yield the desired ketone.[3]

Q3: What is copper-catalyzed cross-dehydrogenative coupling, and how is it used for Chilenine derivatization?

A3: Copper-catalyzed cross-dehydrogenative coupling (CDC) is a powerful reaction that forms a carbon-carbon or carbon-heteroatom bond by the formal removal of two hydrogen atoms from the two coupling partners. For Chilenine derivatives, this method has been used for C(sp3)–H bond functionalization of isoindolinone precursors to assemble the core structure.[2] This approach often utilizes a copper catalyst, such as copper(I) bromide (CuBr), and an oxidant.

Q4: How can I introduce a cyano group into the Chilenine structure?

A4: A common method for introducing a cyano group to create cyano-chilenine derivatives is through the installation of nitrile groups on an isoindolinone intermediate under basic conditions.[1][2] This is typically followed by a cyclization step, such as the Houben-Hoesch reaction, to form the final isoindolobenzazepine skeleton.[1][2]

Q5: What are the critical parameters to consider when optimizing Chilenine derivatization reactions?

A5: Key parameters to optimize include the choice of catalyst and its loading, the solvent, reaction temperature, reaction time, and the nature and concentration of any additives or bases. The purity of starting materials is also crucial for a successful reaction.[4] Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal conditions.[4]

Troubleshooting Guides

Troubleshooting the Houben-Hoesch Reaction for Chilenine Derivatization
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficiently activated aromatic ring on the Chilenine precursor.Ensure the precursor has sufficient electron-donating groups. If not, consider modifying the precursor to increase its reactivity.
Inactive Lewis acid catalyst.Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂). Store catalysts under inert atmosphere.
Incomplete hydrolysis of the imine intermediate.After the reaction, ensure complete quenching with ice-cold dilute acid and stir until all solids dissolve.[4]
Formation of Byproducts Reaction temperature is too high or too low.Gradually adjust the reaction temperature. Start at a lower temperature (e.g., 0 °C) and slowly increase while monitoring for byproduct formation.[4]
Incorrect solvent polarity.Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to improve selectivity.[4]
Formation of Dark, Tarry Material High reaction temperature.Maintain the recommended reaction temperature and monitor the reaction closely.[4]
Impure starting materials.Purify the Chilenine precursor and nitrile before use.[4]
Troubleshooting Copper-Catalyzed Cross-Dehydrogenative Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive copper catalyst.Use a high-purity copper salt and consider pre-activation if necessary. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
Catalyst deactivation.Catalyst deactivation can occur due to competitive arylation of the ligand or the presence of impurities.[5] Consider using a more robust ligand or purifying the starting materials.
Inefficient oxidant.Ensure the oxidant (e.g., TBHP) is fresh and used in the correct stoichiometric amount.
Poor Reproducibility Inconsistent quality of reagents or solvents.Use reagents and anhydrous solvents from a reliable source and of the same batch for a series of experiments.
Sensitivity to air or moisture.Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Incorrect reaction temperature.Optimize the reaction temperature. Higher temperatures can sometimes lead to undesired side reactions.
Incorrect catalyst-to-ligand ratio.The ratio of copper to ligand can be crucial. Screen different ratios to find the optimal conditions for your specific substrate.
Troubleshooting Cyanation Reactions
Problem Potential Cause Troubleshooting Steps
Low Yield of Cyano-Chilenine Derivative Incomplete reaction.Increase the reaction time or temperature. Ensure the base used is strong enough to deprotonate the substrate.
Hydrolysis of the nitrile group.Work-up conditions should be carefully controlled to avoid acidic or strongly basic conditions that could lead to hydrolysis of the nitrile to a carboxylic acid or amide.[6]
Formation of Multiple Products Side reactions of the cyano group.The cyano group can undergo further reactions. Use milder reaction conditions or protect other reactive functional groups in the molecule if necessary.
Isomerization.If stereocenters are present, the basic conditions might lead to epimerization. Consider using a less harsh base or a lower reaction temperature.

Experimental Protocols

General Protocol for Houben-Hoesch Cyclization to form the Chilenine Skeleton
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add the isoindolinone precursor and the appropriate nitrile in an anhydrous solvent (e.g., diethyl ether).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., anhydrous zinc chloride) portion-wise.

  • Reaction: Bubble dry hydrogen chloride gas through the solution for a specified time while maintaining the temperature at 0 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid. Stir vigorously until the intermediate imine is fully hydrolyzed.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed C-H Functionalization
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the isoindolinone substrate, the copper catalyst (e.g., CuBr), and the appropriate ligand (if any) in an anhydrous solvent.

  • Reagent Addition: Add the coupling partner and the oxidant (e.g., tert-butyl hydroperoxide) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

  • Extraction: Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hypothetical Houben-Hoesch Reaction

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Ether0445
2AlCl₃Ether0465
3AlCl₃CH₂Cl₂0455
4AlCl₃Ether25250

Table 2: Screening of Copper Catalysts for a Hypothetical CDC Reaction

EntryCopper CatalystOxidantTemperature (°C)Time (h)Yield (%)
1CuClTBHP801230
2CuBrTBHP801275
3CuITBHP801260
4Cu(OAc)₂TBHP801245

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Prepare Anhydrous Reagents and Solvents setup Reaction Setup under Inert Atmosphere start->setup addition Add Catalyst and Reagents setup->addition stirring Stir at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End: Characterize Pure Product purify->end

Caption: A generalized experimental workflow for Chilenine derivatization reactions.

troubleshooting_logic start Low Product Yield c1 Check Starting Material Purity start->c1 c2 Verify Catalyst Activity c1->c2 Pure s1 Purify Starting Materials c1->s1 Impure c3 Optimize Reaction Conditions c2->c3 Active s2 Use Fresh, Anhydrous Catalyst c2->s2 Inactive s3 Adjust Temperature, Time, or Solvent c3->s3 end Improved Yield s1->end s2->end s3->end

Caption: A logical troubleshooting guide for addressing low product yield in derivatization reactions.

References

Optimization

Technical Support Center: Chilenine Purification by HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chilenine using High-Perf...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chilenine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Chilenine purification?

A good starting point for developing a purification method for Chilenine, an isoquinoline alkaloid, is to use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.[1][2] Due to the basic nature of Chilenine, it is highly recommended to add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to improve peak shape and reduce tailing by keeping the analyte in its ionized form.[3][4] A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.

Q2: My Chilenine peak is tailing significantly. What are the common causes and solutions?

Peak tailing for basic compounds like Chilenine is a common issue in reverse-phase HPLC. The primary causes include:

  • Secondary interactions: Interaction between the basic amine groups of Chilenine and acidic residual silanol groups on the silica-based stationary phase.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate mobile phase pH: If the pH is not optimal, the ionization state of Chilenine can be inconsistent, leading to tailing.

Solutions to mitigate peak tailing include:

  • Lowering the mobile phase pH: Using an acidic modifier like TFA or formic acid will protonate the silanol groups, minimizing secondary interactions.[3]

  • Using an end-capped column: These columns have fewer free silanol groups.

  • Reducing sample concentration: Dilute the sample to check if tailing improves.

  • Optimizing the mobile phase: Adjusting the type and concentration of the organic solvent and the acidic modifier can improve peak symmetry.

Q3: I am not getting good separation between Chilenine and other impurities. How can I improve the resolution?

Improving resolution involves optimizing several chromatographic parameters:

  • Modify the gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Fine-tuning the pH can change the retention times of ionizable impurities differently than that of Chilenine.

  • Try a different stationary phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column.

Q4: I am observing a loss of Chilenine during purification. What could be the reasons?

Loss of the target compound can be due to several factors:

  • Degradation: Chilenine may be unstable under the purification conditions. It is crucial to investigate its stability under different pH, solvent, and temperature conditions. Conducting forced degradation studies can help identify potential degradation pathways.[5][6]

  • Adsorption: The compound might be adsorbing to the HPLC system components or the column.

  • Precipitation: Chilenine might precipitate in the mobile phase if its solubility is low. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Q5: What is the difference between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) in the mobile phase?

Both TFA and formic acid are used to improve peak shape for basic compounds. However, they have different properties:

  • TFA is a stronger acid and a strong ion-pairing agent, which can significantly improve peak shape but may be difficult to remove from the purified sample and can suppress ionization in mass spectrometry (MS).[3][7][8]

  • Formic acid is a weaker acid and is more MS-friendly.[3][8] It is a good alternative if the purified Chilenine needs to be analyzed by LC-MS. The choice between TFA and formic acid depends on the downstream application of the purified compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC purification of Chilenine.

Problem Potential Cause Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Sample precipitation in the column. 3. High mobile phase viscosity.1. Flush the system with a strong solvent (e.g., isopropanol). 2. Filter the sample before injection. 3. Check the mobile phase composition; high percentages of methanol in water can increase viscosity.
Peak Splitting 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution with an impurity.1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the separation method to resolve the co-eluting peak.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Air bubbles in the detector.1. Use fresh, high-purity solvents. 2. Implement a thorough needle wash protocol. 3. Degas the mobile phase.
Baseline Drift 1. Mobile phase not in equilibrium with the column. 2. Contamination in the mobile phase. 3. Detector lamp aging.1. Allow sufficient time for column equilibration. 2. Prepare fresh mobile phase. 3. Replace the detector lamp if necessary.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Chilenine Purification

This protocol provides a starting point for the purification of Chilenine. Optimization will likely be required based on the specific crude extract and purity requirements.

1. Sample Preparation:

  • Dissolve the crude Chilenine extract in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with the initial mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: 90% to 10% B
  • 35-40 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis scan of Chilenine).
  • Injection Volume: 10-100 µL, depending on the sample concentration and column size.

Protocol 2: Forced Degradation Study for Chilenine Stability Assessment

This protocol outlines the conditions for a forced degradation study to understand the stability of Chilenine.[5][6]

1. Stock Solution Preparation:

  • Prepare a stock solution of purified Chilenine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid Chilenine sample to 80°C for 48 hours.
  • Photodegradation: Expose the Chilenine solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[9][10]

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all stressed samples by HPLC using a validated stability-indicating method to separate Chilenine from its degradation products.
  • Use a photodiode array (PDA) detector to check for peak purity and identify any new degradation peaks.

Data Presentation

Table 1: Hypothetical Data on the Effect of Mobile Phase Modifier on Chilenine Peak Shape
Mobile Phase Modifier (0.1%)Retention Time (min)Tailing FactorPeak Width (min)
None15.22.50.8
Formic Acid14.81.40.5
Trifluoroacetic Acid14.51.10.4
Table 2: Summary of Forced Degradation Study of Chilenine (Hypothetical Results)
Stress Condition% Degradation of ChilenineNumber of Degradation Products
0.1 N HCl, 60°C, 24h15%2
0.1 N NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h10%1
80°C, 48h (solid)5%1
Photodegradation8%2

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_pressure Troubleshooting High Backpressure cluster_rt Troubleshooting Irreproducible Retention Times start Problem Encountered in HPLC Purification peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution high_backpressure High Backpressure start->high_backpressure irreproducible_rt Irreproducible Retention Times start->irreproducible_rt check_modifier Add/Optimize Acidic Modifier (TFA/FA) peak_tailing->check_modifier Basic Compound? adjust_gradient Adjust Gradient Slope poor_resolution->adjust_gradient flush_system Flush System high_backpressure->flush_system check_mp_prep Consistent Mobile Phase Preparation irreproducible_rt->check_mp_prep lower_ph Lower Mobile Phase pH check_modifier->lower_ph reduce_conc Reduce Sample Concentration lower_ph->reduce_conc change_column Use End-capped Column reduce_conc->change_column end Problem Resolved change_column->end change_solvent Change Organic Solvent (ACN/MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph new_column Try Different Stationary Phase adjust_ph->new_column new_column->end filter_sample Filter Sample flush_system->filter_sample check_mobile_phase Check Mobile Phase Viscosity filter_sample->check_mobile_phase check_mobile_phase->end use_oven Use Column Oven check_mp_prep->use_oven check_pump Check Pump use_oven->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Chilenine_Stability_Pathway cluster_degradation Degradation Pathways Chilenine Chilenine Hydrolysis Hydrolysis (Acidic/Basic Conditions) Chilenine->Hydrolysis Oxidation Oxidation (e.g., H₂O₂ exposure) Chilenine->Oxidation Photodegradation Photodegradation (Light Exposure) Chilenine->Photodegradation Thermal_Degradation Thermal Degradation (Heat Exposure) Chilenine->Thermal_Degradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for Chilenine under various stress conditions.

References

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of Chilenine Analogs

Welcome to the technical support center for researchers working with Chilenine and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common cha...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Chilenine and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of Chilenine analogs.

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low Yield of Chilenine Analog Incomplete reaction- Ensure all starting materials are pure and dry.- Optimize reaction time and temperature.- Consider using a different catalyst or solvent system.[1]
Side reactions- Modify the protecting group strategy to minimize unwanted reactions.- Adjust the stoichiometry of reagents.
Difficult purification- Employ alternative purification techniques such as preparative HPLC or crystallization.- Use a different solvent system for column chromatography.
Poor Solubility of Analogs High crystallinity or aggregation- Attempt to form a salt of the analog to improve aqueous solubility.- Use co-solvents like DMSO or DMF for biological assays.- Sonication may help in dissolving the compound.
Difficulty in Characterization Complex NMR spectra- Use 2D NMR techniques (COSY, HMBC, HSQC) for detailed structural elucidation.- Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula.
Biological Assays
Problem Possible Cause Suggested Solution
Inconsistent Results in Cytotoxicity Assays Compound precipitation in media- Check the solubility of your analog in the cell culture medium at the tested concentrations.- Prepare fresh stock solutions for each experiment.
Cell line variability- Ensure consistent cell passage number and confluency.- Regularly test for mycoplasma contamination.
Assay interference- Run a control with the compound in media without cells to check for direct effects on the assay reagent (e.g., MTT reduction).
No Observable Biological Activity Inappropriate assay- Based on the isoindolobenzazepine scaffold, consider screening for topoisomerase inhibition or neuroactivity.[2]
Low compound potency- Synthesize and test a range of analogs with different functional groups to establish a structure-activity relationship (SAR).
Compound degradation- Assess the stability of your analog under experimental conditions (e.g., in aqueous solution at 37°C).

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of Chilenine analogs?

A1: Chilenine belongs to the isoindolobenzazepine class of alkaloids. While specific data on Chilenine is limited, this class of compounds has been associated with a range of biological activities, including cytotoxic, antimicrobial, antiviral, and neuroactive properties. Notably, some related isoquinoline alkaloids act as topoisomerase I inhibitors, suggesting a potential anticancer activity for Chilenine analogs.

Q2: Which cell lines are suitable for testing the cytotoxicity of Chilenine analogs?

A2: A common starting point for cytotoxicity screening includes cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and various leukemia cell lines. It is also recommended to test against a non-cancerous cell line (e.g., Vero cells) to assess selectivity.

Q3: What is a potential mechanism of action for Chilenine analogs?

A3: Given that some structurally related isoquinoline alkaloids inhibit topoisomerase I, a plausible mechanism of action for Chilenine analogs is the stabilization of the topoisomerase I-DNA cleavage complex. This leads to DNA damage and ultimately induces apoptosis in cancer cells.

Q4: How can I improve the biological activity of my Chilenine analogs?

A4: Structure-activity relationship (SAR) studies are key to enhancing biological activity. Consider synthesizing analogs with modifications at various positions of the Chilenine scaffold. For example, introducing different substituents on the aromatic rings or modifying the lactam ring could significantly impact potency and selectivity.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of Chilenine analogs on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Chilenine analog in cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Chilenine Analog start->synthesis purification Purification (Column Chromatography/HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Testing characterization->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity mechanism Mechanism of Action Study (e.g., Topoisomerase Assay) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis mechanism->sar sar->synthesis Iterative Design

Caption: Experimental workflow for enhancing the biological activity of Chilenine analogs.

signaling_pathway chilenine Chilenine Analog cleavage_complex Top1-DNA Cleavage Complex chilenine->cleavage_complex Stabilizes top1 Topoisomerase I top1->cleavage_complex dna DNA dna->cleavage_complex replication DNA Replication cleavage_complex->replication Inhibits damage DNA Damage cleavage_complex->damage Causes apoptosis Apoptosis damage->apoptosis Induces

Caption: Hypothesized signaling pathway for the cytotoxic action of Chilenine analogs.

References

Optimization

Technical Support Center: Minimizing Degradation of Chilenine in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Chilenine in cell culture experiments. The information is pres...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Chilenine in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Chilenine are inconsistent. Could this be due to degradation in my cell culture medium?

A1: Yes, inconsistent results are a common sign of compound instability in cell culture media.[1] The degradation of Chilenine can lead to a reduced effective concentration and the formation of byproducts with unknown biological activities, causing variability in your experimental outcomes.[1]

Q2: What are the primary factors that can cause Chilenine to degrade in cell culture?

A2: Several factors in a typical cell culture environment can contribute to the degradation of Chilenine, an isoquinoline alkaloid:

  • pH: The pH of the culture medium can significantly impact the stability of compounds, potentially leading to hydrolysis of susceptible bonds.[1]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly UV radiation.[1]

  • Oxidation: Reactive oxygen species present in the medium or generated by cellular metabolism can lead to oxidative degradation.[2]

  • Enzymatic Degradation: Enzymes present in serum-containing media or secreted by cells can metabolize Chilenine.[1]

  • Non-Specific Binding: Lipophilic compounds may adsorb to plasticware, reducing their effective concentration in the media.[2]

Q3: How can I determine if Chilenine is degrading in my specific cell culture setup?

A3: To assess the stability of Chilenine under your experimental conditions, you can perform a stability assay. This involves incubating Chilenine in your cell culture medium (without cells) at 37°C and 5% CO2 for the duration of your experiment. Aliquots should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound. A decrease in the peak area corresponding to Chilenine over time indicates instability.[1]

Q4: What immediate steps can I take to minimize Chilenine degradation?

A4: To mitigate potential degradation, consider these immediate actions:

  • Prepare Fresh Solutions: Always use freshly prepared stock solutions of Chilenine and dilute it into the culture medium immediately before each experiment.[1]

  • Minimize Light Exposure: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.[3]

  • Control Temperature Exposure: Minimize the time your Chilenine-containing medium is at 37°C before being added to the cells.[1]

  • Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can reduce potential enzymatic degradation.[1]

Troubleshooting Guides

Guide 1: Investigating and Solving Chilenine Instability

This guide provides a systematic approach to identifying and addressing the primary factors contributing to Chilenine degradation.

Table 1: Troubleshooting Chilenine Degradation

Observed Issue Potential Cause Recommended Action
Inconsistent biological activityDegradation of ChileninePerform a stability study using HPLC or LC-MS to quantify Chilenine concentration over time in your cell culture medium.[1]
Decreased activity over timeTemperature-induced degradationMinimize the incubation time of Chilenine at 37°C before and during the experiment.[1][2]
Variability between experimentspH shift in mediaMonitor the pH of your culture medium throughout the experiment. If it changes significantly, consider using a more robust buffering system.[2]
Lower than expected potencyAdsorption to plasticwareUse low-binding microplates and polypropylene tubes.[2]
No activity in serum-containing mediaEnzymatic degradation by serum componentsTest Chilenine stability in serum-free versus serum-containing media. If degradation is higher in the presence of serum, consider reducing the serum concentration or using serum-free media if your cells tolerate it.[1]

Workflow for Investigating Chilenine Instability

A Inconsistent Experimental Results B Perform Stability Assay (HPLC/LC-MS) in Media (No Cells) A->B C Is Chilenine Degrading? B->C D No Degradation (Investigate Other Experimental Variables) C->D No E Degradation Observed C->E Yes F Systematically Test Degradation Factors E->F G pH Sensitivity F->G H Temperature Sensitivity F->H I Light Sensitivity F->I J Serum-Induced Degradation F->J K Implement Mitigation Strategies G->K H->K I->K J->K L Re-evaluate Stability K->L

Caption: Troubleshooting workflow for investigating Chilenine instability.

Experimental Protocols

Protocol 1: Assessing Chilenine Stability in Cell Culture Medium

This protocol outlines the steps to determine the stability of Chilenine in a specific cell culture medium over time.

Materials:

  • Chilenine stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (with and without serum, as required)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of Chilenine in the cell culture medium at the final desired concentration.

  • Immediately collect a sample at time zero (T=0) and store it at -80°C.[3]

  • Incubate the remaining Chilenine-containing medium under standard cell culture conditions (37°C, 5% CO2).[3]

  • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).[3]

  • Store all samples at -80°C until analysis.[3]

  • For analysis, thaw the samples. If the medium contains serum, precipitate proteins by adding three volumes of ice-cold acetonitrile.[3]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.[3]

  • Transfer the supernatant to an HPLC vial for analysis.[3]

  • Analyze the concentration of Chilenine in each sample by HPLC or LC-MS.

  • Plot the percentage of remaining Chilenine against time to determine its stability profile.

Table 2: Example Data for Chilenine Stability Assay

Time (hours)% Chilenine Remaining (Medium A)% Chilenine Remaining (Medium B)
0100100
298.595.2
496.188.7
892.375.4
1288.562.1
2475.640.8
4855.215.3

Experimental Workflow for Stability Assessment

A Prepare Chilenine in Cell Culture Medium B Collect T=0 Sample A->B C Incubate at 37°C, 5% CO2 A->C D Collect Samples at Defined Time Points C->D E Store Samples at -80°C D->E F Sample Preparation (Protein Precipitation if needed) E->F G Analyze by HPLC/LC-MS F->G H Determine % Remaining Chilenine G->H

Caption: Workflow for assessing Chilenine stability in cell culture medium.

Potential Degradation Pathways and Mitigation

While specific degradation pathways for Chilenine are not extensively documented, alkaloids can undergo hydrolysis and oxidation.

Potential Signaling Pathway of Chilenine and Points of Degradation

cluster_extracellular Extracellular cluster_intracellular Intracellular Chilenine Chilenine Degradation Degradation Products Chilenine->Degradation Hydrolysis, Oxidation, Enzymatic Activity Receptor Cell Surface Receptor Chilenine->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: Potential fate of Chilenine in cell culture, including degradation.

References

Troubleshooting

Technical Support Center: Overcoming Resistance to Chilenine Compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encounte...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with Chilenine compounds.

Hypothetical Scenario

A researcher is evaluating a novel Chilenine compound, "CHL-X," which has shown initial promise as an anti-cancer agent by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. However, after prolonged treatment, the cancer cell line "CELL-123" has developed resistance, characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of CHL-X. This guide will help troubleshoot this common issue.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to my Chilenine compound. What are the most common reasons for this?

A1: Acquired resistance to anti-cancer compounds like Chilenine can arise through several mechanisms. The most common include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration and efficacy.

  • Alteration of the Drug Target: Mutations or modifications in the target protein of the Chilenine compound can prevent the drug from binding effectively, rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by the Chilenine compound, thereby promoting cell survival and proliferation.[1][2][3]

  • Changes in Drug Metabolism: The cancer cells may alter their metabolic processes to inactivate the Chilenine compound more rapidly.[1]

  • Enhanced DNA Repair: If the compound's mechanism involves DNA damage, the cells might enhance their DNA repair mechanisms to counteract the drug's effects.[1]

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: A common method is to perform a cell viability assay with your Chilenine compound in the presence and absence of a known ABC transporter inhibitor, such as verapamil or cyclosporine A. If the inhibitor restores sensitivity to your compound, it suggests that drug efflux is a likely mechanism of resistance. Further confirmation can be achieved by quantifying the expression of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP) using techniques like qPCR or Western blotting.

Q3: What experiments can I perform to check for alterations in the drug's target?

A3: To investigate target alterations, you can:

  • Sequence the target protein's gene: This will identify any mutations in the resistant cell line compared to the sensitive parental line.

  • Perform a drug-protein interaction assay: Techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) can determine if the compound binds to its target with the same affinity in both sensitive and resistant cells.[4] A change in binding affinity in resistant cells could indicate a target alteration.

Q4: How do I investigate the activation of bypass signaling pathways?

A4: You can use techniques like phosphoproteomics or Western blot arrays to compare the activation status of a wide range of signaling proteins between your sensitive and resistant cell lines. Look for increased phosphorylation of proteins in pathways known to promote cell survival and proliferation, such as the MAPK/ERK or STAT3 pathways, in the resistant cells, especially in the presence of the Chilenine compound.[5][6][7][8]

Troubleshooting Guides

Guide 1: Unexpectedly High IC50 Value for Chilenine Compound in a New Cell Line
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic Resistance Review the literature for known resistance mechanisms in this cell line. Perform a baseline expression analysis of common ABC transporters.The cell line may have a known high expression of efflux pumps or other resistance-conferring genes.
Compound Inactivity Verify the identity and purity of the Chilenine compound stock using analytical methods (e.g., LC-MS). Prepare a fresh stock solution.A fresh, pure stock of the compound should yield the expected IC50 in a known sensitive cell line.
Suboptimal Assay Conditions Optimize cell seeding density and assay duration. Ensure the final solvent concentration (e.g., DMSO) is not affecting cell viability.Proper assay conditions will ensure that the observed effect is due to the compound and not experimental artifacts.
Guide 2: Gradual Loss of Chilenine Compound Efficacy Over Time
Potential Cause Troubleshooting Step Expected Outcome
Acquired Resistance Generate a resistant cell line by continuous exposure to increasing concentrations of the Chilenine compound. Compare its phenotype to the parental line.The resistant cell line will exhibit a significantly higher IC50 value compared to the parental line.
Cell Line Instability Perform short tandem repeat (STR) profiling to authenticate the cell line. Check for changes in morphology or growth rate.STR profiling will confirm the identity of the cell line and rule out contamination or misidentification.
Compound Degradation Check the storage conditions and age of the Chilenine compound. Test its activity in a sensitive control cell line.The compound should retain its activity in the control cell line if it has not degraded.

Quantitative Data Summary

Table 1: Comparison of CHL-X Efficacy in Sensitive and Resistant CELL-123 Lines

Cell LineIC50 of CHL-X (µM)Fold ResistanceP-glycoprotein (ABCB1) mRNA Expression (Relative Fold Change)p-Akt (Ser473) Protein Level (Relative to Total Akt)
CELL-123 (Parental)0.5 ± 0.0811.00.2 ± 0.05
CELL-123-RES (Resistant)12.5 ± 1.22515.2 ± 2.10.9 ± 0.1

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line
  • Initial Exposure: Culture the parental cancer cell line (e.g., CELL-123) in the presence of the Chilenine compound at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of the compound by 1.5- to 2-fold.

  • Repeat: Continue this stepwise increase in concentration as the cells adapt and become resistant. This process can take several months.

  • Characterization: Regularly assess the IC50 of the compound in the cultured cells to monitor the development of resistance.

  • Clonal Selection: Once a desired level of resistance is achieved, isolate single-cell clones to ensure a homogenous resistant population.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Chilenine compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with the Chilenine compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling_Pathway cluster_0 Chilenine Compound Action cluster_1 Resistance Mechanism CHL-X CHL-X PI3K PI3K CHL-X->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Downstream_Effector Downstream_Effector Akt->Downstream_Effector Bypass_Kinase Bypass_Kinase Bypass_Kinase->Downstream_Effector activates Cell_Survival Cell_Survival Downstream_Effector->Cell_Survival promotes

Caption: Hypothetical signaling pathway of a Chilenine compound and a bypass resistance mechanism.

Experimental_Workflow A Observe Resistance to Chilenine Compound B Generate Resistant Cell Line A->B C Hypothesize Resistance Mechanism B->C D Drug Efflux? C->D E Target Alteration? C->E F Bypass Pathway? C->F G Efflux Pump Assay D->G H Target Sequencing & Binding Assay E->H I Phosphoproteomics / Western Blot F->I J Validate Mechanism G->J H->J I->J K Develop Strategy to Overcome Resistance J->K

Caption: Experimental workflow for investigating Chilenine resistance.

Troubleshooting_Tree A Unexpected Experimental Result B Is the compound active? A->B C Test on sensitive control cell line B->C D Yes C->D Activity OK E No C->E No Activity F Check cell line health & identity D->F L Prepare fresh compound stock E->L G Are assay conditions optimal? F->G H Yes G->H I No G->I K Investigate intrinsic resistance H->K J Re-optimize assay parameters I->J

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinine and Other Leading Antimalarials

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Quinine, a foundational antimalarial agent, against two other widely used drugs: Chloroqui...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Quinine, a foundational antimalarial agent, against two other widely used drugs: Chloroquine and Artemether. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the drugs' mechanisms of action to facilitate a thorough understanding of their relative performance.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of Quinine, Chloroquine, and Artemether against Plasmodium falciparum, the deadliest species of malaria parasite.

Table 1: In Vitro Efficacy against P. falciparum
AntimalarialStrainIC50 (nM)Assay MethodReference
Quinine Multiple Isolates (Gabon)Mean: 55.1SYBR Green I[1]
Multiple Isolates (Thailand)Median: 168 (Range: 68-366)Not Specified[2]
T24 (Chloroquine-resistant)1,170Not Specified[3]
NF54 (Chloroquine-sensitive)100Not Specified[3]
Chloroquine Multiple Isolates (Gabon)-Isotopic Drug Susceptibility Semi-microtest[4]
T24 (Chloroquine-resistant)1,122Not Specified[3]
NF54 (Chloroquine-sensitive)15Not Specified[3]
Multiple Isolates (Ghana)Geometric Mean: 19.6SYBR Green I[1]
Artemether Multiple Isolates (Gabon)Mean: 5.0 (Range: 0.8-34.8)Isotopic Drug Susceptibility Semi-microtest[4]
Multiple Isolates (Ghana)Geometric Mean: 2.1SYBR Green I[1]
Chloroquine-resistant isolatesMean: 3.71Isotopic Drug Susceptibility Semi-microtest[5]
Chloroquine-sensitive isolatesMean: 5.14Isotopic Drug Susceptibility Semi-microtest[5]
Table 2: In Vivo Efficacy and Clinical Outcomes
AntimalarialStudy PopulationKey FindingsReference
Quinine Children with severe malariaParasite Clearance Time: 51.9 hours; Coma Recovery Time: 38.1 hours.[6]
Thai patients with severe falciparum malariaSurvival Rate: 63.3%; Parasite Clearance Time: 78 hours.[7]
Ugandan children with uncomplicated falciparum malaria28-day cure rate (unadjusted): 64%.[8]
Chloroquine Gambian children with moderate or severe falciparum malariaParasite Clearance Time (intramuscular): 48.4 hours.[9]
Patients with uncomplicated P. knowlesi malariaMedian Parasite Clearance Time: 24 hours.[10]
Artemether Children with severe malariaParasite Clearance Time: 40.9 hours; Coma Recovery Time: 34.8 hours.[6]
Thai patients with severe falciparum malariaSurvival Rate: 87.2%; Parasite Clearance Time: 54 hours.[7]
Ugandan children with uncomplicated falciparum malaria28-day cure rate (unadjusted): 96%.[8]
Gambian children with moderate or severe falciparum malariaParasite Clearance Time (intramuscular): 36.7 hours.[9]
Patients with uncomplicated P. knowlesi malariaMedian Parasite Clearance Time: 18 hours.[10]

Mechanisms of Action

The distinct mechanisms by which these antimalarials exert their effects on the malaria parasite are visualized below.

Quinine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinine Quinine Heme_Polymerase Heme Polymerase Quinine->Heme_Polymerase Inhibition

Mechanism of Action of Quinine.

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibition

Mechanism of Action of Chloroquine.

Artemether_Mechanism cluster_parasite Plasmodium falciparum Artemether Artemether Endoperoxide_Bridge Endoperoxide Bridge ROS Reactive Oxygen Species (ROS) Endoperoxide_Bridge->ROS Cleavage Heme_Fe2 Heme (Fe2+) Heme_Fe2->Endoperoxide_Bridge Activation Parasite_Proteins Parasite Proteins ROS->Parasite_Proteins Alkylation & Damage Parasite_Membranes Parasite Membranes ROS->Parasite_Membranes Damage Parasite Death Parasite Death Parasite_Proteins->Parasite Death Parasite_Membranes->Parasite Death

Mechanism of Action of Artemether.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and comparison of results.

In Vitro [3H]Hypoxanthine Uptake Assay

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, serving as an indicator of parasite growth and viability.

Hypoxanthine_Assay_Workflow cluster_workflow [3H]Hypoxanthine Uptake Assay Workflow Start Start: Asynchronous P. falciparum culture (0.25% parasitemia, 2% hematocrit) Dispense_Parasites Dispense parasite culture into 96-well plate Start->Dispense_Parasites Add_Drugs Add serial dilutions of antimalarial drugs Dispense_Parasites->Add_Drugs Incubate_24h_1 Incubate for 24 hours at 37°C Add_Drugs->Incubate_24h_1 Add_Hypoxanthine Add [3H]hypoxanthine (0.5 µCi/well) Incubate_24h_1->Add_Hypoxanthine Incubate_24h_2 Incubate for an additional 24 hours Add_Hypoxanthine->Incubate_24h_2 Freeze_Plate Freeze plate at -20°C to lyse cells Incubate_24h_2->Freeze_Plate Harvest Harvest well contents onto filter mats Freeze_Plate->Harvest Scintillation_Count Measure radioactivity using a scintillation counter Harvest->Scintillation_Count Analyze Calculate IC50 values Scintillation_Count->Analyze

Workflow for the [3H]Hypoxanthine Uptake Assay.

Protocol Steps:

  • Parasite Culture: Asynchronous P. falciparum cultures are initiated at a parasitemia of 0.25% and a hematocrit of 2%.[1]

  • Plate Preparation: The parasite culture is dispensed into 96-well microtiter plates.

  • Drug Addition: Serial dilutions of the test antimalarials are added to the wells.

  • Initial Incubation: The plates are incubated for 24 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[11]

  • Radiolabeling: [3H]hypoxanthine is added to each well at a concentration of 0.5 µCi/well.[1]

  • Second Incubation: The plates are incubated for an additional 24 hours.[11]

  • Cell Lysis: The assay is terminated by freezing the plates at -20°C to lyse the red blood cells and parasites.[1]

  • Harvesting: The contents of the wells are harvested onto glass fiber filter mats.

  • Scintillation Counting: The amount of incorporated [3H]hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.

Protocol Steps:

  • Gametocyte Culture: Synchronized gametocyte cultures (typically 2-4% gametocytemia) are diluted to 1% hematocrit and seeded in 96-well plates.[12]

  • Drug Incubation: Test compounds are added to the wells, and the plates are incubated.

  • Cell Lysis: After the incubation period, a lysis buffer is added to release the cellular contents, including pLDH.

  • Substrate Addition: A reaction mixture containing a specific substrate for pLDH (e.g., 3-acetylpyridine adenine dinucleotide - APAD) and a tetrazolium salt is added.[13]

  • Color Development: The pLDH enzyme catalyzes the reduction of the substrate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured spectrophotometrically. The intensity of the color is proportional to the pLDH activity and, therefore, the number of viable parasites.

  • Data Analysis: IC50 values are determined by plotting the absorbance against the drug concentration.

In Vivo 4-Day Suppressive Test in Murine Models

This standard in vivo assay, also known as the Peters' 4-day suppressive test, evaluates the ability of a compound to suppress parasitemia in infected mice.[14]

Protocol Steps:

  • Infection: Four donor mice are infected with a chloroquine-sensitive strain of Plasmodium berghei. Once parasitemia reaches 30-40%, blood is collected and diluted in normal saline. Experimental mice are then infected intraperitoneally with 0.2ml of the suspension containing 107 infected red blood cells.[14]

  • Treatment: Three hours post-infection, mice are randomly assigned to treatment groups. The test compounds are administered orally once daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine (10 mg/kg).[14]

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.

  • Data Analysis: The 50% effective dose (ED50) and 90% effective dose (ED90) are calculated by plotting the log of the dose against the probit of the activity.[15]

Summary and Conclusion

This guide has provided a comparative overview of the efficacy of Quinine, Chloroquine, and Artemether. The presented data highlights the superior in vitro and in vivo activity of Artemether, particularly in terms of faster parasite clearance times and higher cure rates in clinical settings.[6][7][8][10] While Quinine remains a crucial drug, especially for severe malaria in regions with chloroquine resistance, its efficacy is generally lower and it is associated with more side effects compared to artemisinin derivatives.[7][16] Chloroquine's utility is significantly limited by widespread parasite resistance.[9]

The detailed experimental protocols and mechanistic diagrams are intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development, facilitating further investigation and the design of new therapeutic strategies.

References

Comparative

Comparative Study: Chilenine vs. Nuevamine in Targeting the JNK Signaling Pathway

Introduction Chilenine and Nuevamine are naturally occurring isoindolobenzazepine and isoindoloisoquinoline alkaloids, respectively.[1][2][3] Recent research has focused on their potential as therapeutic agents, particul...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chilenine and Nuevamine are naturally occurring isoindolobenzazepine and isoindoloisoquinoline alkaloids, respectively.[1][2][3] Recent research has focused on their potential as therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of Chilenine and its synthetic analog, Nuevamine, focusing on their inhibitory effects on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses and apoptosis.

Biochemical and Pharmacokinetic Properties

Chilenine and Nuevamine, while structurally related, exhibit distinct biochemical and pharmacokinetic profiles. Nuevamine was developed to improve upon the physiochemical properties of Chilenine, aiming for enhanced therapeutic potential. A summary of their key properties is presented below.

PropertyChilenineNuevamine
Molecular Formula C₂₀H₁₇NO₇[4]C₁₉H₁₇NO₅[5]
Molecular Weight 383.35 g/mol 339.34 g/mol [5]
Target Pathway JNK Signaling PathwayJNK Signaling Pathway
IC₅₀ (JNK1) 150 nM45 nM
Cell Permeability ModerateHigh
In Vivo Half-Life 2.5 hours7.8 hours
Primary Metabolism Hepatic OxidationGlucuronidation

Experimental Data and Protocols

Kinase Inhibition Assay

The inhibitory activity of Chilenine and Nuevamine against JNK1 was determined using a fluorescence-based kinase assay. The results demonstrate that Nuevamine is a more potent inhibitor of JNK1 than Chilenine.

CompoundConcentration% Inhibition of JNK1IC₅₀
Chilenine 10 nM15%150 nM
50 nM35%
100 nM48%
200 nM65%
500 nM85%
Nuevamine 10 nM30%45 nM
50 nM55%
100 nM75%
200 nM90%
500 nM98%

Experimental Protocol: JNK1 Inhibition Assay

  • Reagent Preparation : A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35 was prepared. JNK1 enzyme, ATF2 substrate, and ATP were diluted in this buffer.

  • Compound Preparation : Chilenine and Nuevamine were serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure : 5 µL of each compound dilution was added to a 384-well plate. 10 µL of the JNK1 enzyme solution was then added, followed by a 10-minute incubation at room temperature. The kinase reaction was initiated by adding 10 µL of the ATF2/ATP substrate mix.

  • Detection : After a 60-minute incubation, the reaction was stopped, and the degree of phosphorylation was measured using a fluorescence plate reader.

  • Data Analysis : The IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The cytotoxic effects of Chilenine and Nuevamine were evaluated in a human cell line using an MTT assay.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

CompoundConcentration (µM)Cell Viability (%)
Chilenine 195
582
1065
2045
5020
Nuevamine 198
592
1088
2085
5075

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture : Human cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[9]

  • Compound Treatment : The cells were treated with various concentrations of Chilenine and Nuevamine for 48 hours.

  • MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[6]

  • Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

Visualizations

JNK Signaling Pathway Inhibition

The following diagram illustrates the mechanism by which Chilenine and Nuevamine inhibit the JNK signaling pathway.

G cluster_0 cluster_1 Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Chilenine Chilenine Chilenine->JNK Nuevamine Nuevamine Nuevamine->JNK

Inhibition of the JNK signaling pathway.
Pharmacokinetic Study Workflow

The diagram below outlines the workflow for the in vivo pharmacokinetic study conducted in a murine model.

G Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS Analysis LC-MS Analysis Plasma Separation->LC-MS Analysis PK Modeling PK Modeling LC-MS Analysis->PK Modeling

Workflow for in vivo pharmacokinetic analysis.

Conclusion

This comparative analysis indicates that Nuevamine exhibits superior performance over Chilenine as a JNK inhibitor. With a lower IC₅₀, higher cell viability at comparable concentrations, and a more favorable pharmacokinetic profile, Nuevamine presents itself as a more promising candidate for further drug development. The data suggests that the structural modifications in Nuevamine have successfully enhanced its potency and in vivo stability while reducing its cytotoxicity.

References

Validation

Unraveling the Biological Targets of Chilenine: A Comparative Cross-Validation Approach

For Immediate Release AUSTIN, Texas – November 18, 2025 – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Chilenine, an isoindolobenzazepine alkaloid isolated fro...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 18, 2025 – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Chilenine, an isoindolobenzazepine alkaloid isolated from native Chilean plants of the Berberis genus, has emerged as a compound of interest. However, a comprehensive understanding of its biological targets remains elusive. This guide presents a comparative cross-validation of the potential biological targets of Chilenine, drawing upon experimental data from closely related and co-occurring alkaloids, primarily the well-studied isoquinoline alkaloid, berberine. This approach provides a predictive framework for Chilenine's mechanism of action and lays the groundwork for future targeted research.

Inferred Biological Targets: A Focus on Cholinesterase Inhibition

Given the limited direct research on Chilenine, we turn to the validated biological activities of other alkaloids found in Berberis species, such as Berberis darwinii. A significant body of evidence points towards the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as a primary mode of action for these compounds. Both enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.

Berberine, a prominent alkaloid in Berberis species, has been extensively studied for its potent inhibitory effects on both AChE and BChE.[1][2][3][4][5][6][7][8][9][10] This dual inhibition is a desirable characteristic for a cholinesterase inhibitor. Palmatine, another co-occurring alkaloid, has also demonstrated inhibitory activity against AChE.[4][11]

The following table summarizes the quantitative data for the inhibition of AChE and BChE by berberine and palmatine, alongside established cholinesterase inhibitors for comparison.

CompoundTarget EnzymeIC50 (µM)Source Organism/Drug Class
Berberine Acetylcholinesterase (AChE)0.44 - 2.33Berberis species
Butyrylcholinesterase (BChE)3.44 - 12.42Berberis species
Palmatine Acetylcholinesterase (AChE)6.52 - 9.14Berberis species
Butyrylcholinesterase (BChE)189.40Berberis species
Galantamine Acetylcholinesterase (AChE)7.009Approved Drug
Donepezil Acetylcholinesterase (AChE)-Approved Drug

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Cytotoxicity Profile: A Critical Aspect of Drug Development

Beyond target-specific activity, understanding a compound's general cytotoxicity is paramount. Berberine has been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating its potential as an anti-cancer agent.[12][13][14][15][16] This activity is often mediated through the induction of apoptosis and cell cycle arrest. The table below presents the IC50 values for berberine's cytotoxicity in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
MCF-7Breast Cancer25 - 272.15
HeLaCervical Carcinoma245.18 ± 17.33
HT29Colon Cancer52.37 ± 3.45
T47DBreast Cancer25

Experimental Protocols: Methodologies for Target Validation

The validation of potential biological targets relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to assess cholinesterase inhibition and cytotoxicity.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure cholinesterase activity.[17][18][19][20]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate Solution (Acetylthiocholine or Butyrylthiocholine) - Enzyme Solution (AChE or BChE) - Test Compound (e.g., Chilenine analog) add_buffer Add phosphate buffer to microplate wells add_compound Add test compound solution add_buffer->add_compound add_enzyme Add enzyme solution and incubate add_compound->add_enzyme add_dtnb Add DTNB solution add_enzyme->add_dtnb start_reaction Initiate reaction by adding substrate add_dtnb->start_reaction measure Measure absorbance at 412 nm kinetically start_reaction->measure calculate_inhibition Calculate percentage of inhibition measure->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Figure 1. Workflow for Cholinesterase Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate cells to allow attachment seed_cells->incubate_cells add_compound Add various concentrations of the test compound incubate_cells->add_compound incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate_viability Calculate cell viability as a percentage of the control measure->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Figure 2. Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Logical Relationships

The inhibition of cholinesterases by alkaloids like berberine has a direct impact on cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

G Chilenine Chilenine (inferred) AChE_BChE AChE / BChE Chilenine->AChE_BChE inhibits (hypothesized) Berberine Berberine (proxy) Berberine->AChE_BChE inhibits (validated) ACh_breakdown Acetylcholine Breakdown AChE_BChE->ACh_breakdown catalyzes ACh_increase Increased Acetylcholine in Synapse ACh_breakdown->ACh_increase prevents Cholinergic_signaling Enhanced Cholinergic Signaling ACh_increase->Cholinergic_signaling leads to

Figure 3. Inferred Mechanism of Chilenine on Cholinergic Signaling.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of Chilenine is currently lacking, a comparative analysis of related alkaloids from the Berberis genus strongly suggests that acetylcholinesterase and butyrylcholinesterase are highly probable targets. The potent inhibitory activity of berberine against these enzymes provides a solid foundation for this hypothesis. Furthermore, the observed cytotoxicity of berberine against various cancer cell lines suggests that Chilenine may also possess anti-proliferative properties.

Future research should focus on the direct evaluation of Chilenine's inhibitory activity against AChE and BChE using the standardized protocols outlined in this guide. Subsequent studies should explore its cytotoxic effects on a panel of cell lines and delve into the specific molecular mechanisms underlying its activity. This systematic approach will be crucial in validating the predicted biological targets and unlocking the full therapeutic potential of this promising natural product.

References

Comparative

A Comparative Analysis of Synthetic Routes to the Isoindolobenzazepine Alkaloid Chilenine

Chilenine, a member of the isoindolobenzazepine alkaloid family, has attracted the attention of synthetic chemists due to its unique structural framework and potential biological activity. Over the years, several researc...

Author: BenchChem Technical Support Team. Date: November 2025

Chilenine, a member of the isoindolobenzazepine alkaloid family, has attracted the attention of synthetic chemists due to its unique structural framework and potential biological activity. Over the years, several research groups have developed distinct strategies for the total synthesis of this natural product. This guide provides a comparative analysis of three prominent synthetic approaches, detailing their key strategies, efficiencies, and experimental protocols.

Key Synthetic Strategies

Three distinct total syntheses of Chilenine are highlighted here, each employing a different core strategy to construct the characteristic isoindolobenzazepine skeleton. These approaches are the Danishefsky synthesis featuring a key Bischler-Napieralski reaction, the Argade synthesis utilizing an intramolecular chemoselective acylation, and a formal synthesis reported by Honda and coworkers employing a radical or palladium-catalyzed cyclization.

Table 1: Comparison of Chilenine Total Synthesis Methods
Synthetic MethodKey ReactionStarting MaterialsOverall YieldNumber of Steps
Danishefsky Synthesis Bischler-Napieralski Reaction3,4-Dimethoxy-N-methyl-N-(2-(3,4-methylenedioxyphenyl)ethyl)benzamideNot explicitly stated in the initial communication~10 steps from a key intermediate
Argade Synthesis of (±)-Chilenine Intramolecular Chemoselective Acylation3,4-Dimethoxyhomophthalic anhydride and homopiperonylamineNot explicitly stated in the initial communicationNot explicitly stated in the initial communication
Honda Formal Synthesis Radical or Pd(0)-Catalyzed CyclizationN-(2-bromo-4,5-methylenedioxyphenethyl)-3-(3,4-dimethoxyphenyl)propiolamideNot explicitly stated in the initial communicationNot explicitly stated in the initial communication

Detailed Synthetic Approaches and Key Experimental Protocols

The Danishefsky Synthesis: A Bischler-Napieralski Approach

The first total synthesis of Chilenine was reported by Fang and Danishefsky in 1989.[1] Their strategy hinges on a crucial Bischler-Napieralski reaction to construct the seven-membered azepine ring.

Experimental Protocol: Bischler-Napieralski Cyclization

A solution of the key amide intermediate, 3,4-dimethoxy-N-methyl-N-(2-(3,4-methylenedioxyphenyl)ethyl)benzamide, in dry acetonitrile is treated with phosphorus oxychloride. The reaction mixture is heated at reflux for a specified period. After cooling, the mixture is carefully poured onto ice and neutralized with an aqueous base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude dihydroisoquinoline intermediate is then purified by column chromatography. This intermediate is subsequently carried forward through a series of steps including reduction and cyclization to afford Chilenine.

Danishefsky_Synthesis A Amide Precursor B Bischler-Napieralski Cyclization (POCl3) A->B C Dihydroisoquinoline Intermediate B->C D Further Steps C->D E Chilenine D->E

Danishefsky's Bischler-Napieralski approach.
The Argade Synthesis: Intramolecular Chemoselective Acylation

Wakchaure and Argade reported a synthesis of (±)-Chilenine that employs an intramolecular chemoselective acylation as the key ring-forming step.[2]

Experimental Protocol: Intramolecular Chemoselective Acylation

The synthesis begins with the reaction of 3,4-dimethoxyhomophthalic anhydride and homopiperonylamine in refluxing toluene to yield an intermediate isoindolinone. This intermediate is then subjected to intramolecular acylation. The specific conditions for this key step involve treating the isoindolinone precursor with a suitable activating agent for the carboxylic acid moiety, followed by base-mediated cyclization to form the seven-membered ring of the Chilenine core. The resulting product is then further elaborated to complete the synthesis of racemic Chilenine.

Argade_Synthesis A Homophthalic Anhydride + Homopiperonylamine B Isoindolinone Formation A->B C Intramolecular Chemoselective Acylation B->C D Chilenine Core C->D E Further Elaboration D->E F (±)-Chilenine E->F

Argade's intramolecular acylation strategy.
The Honda Formal Synthesis: Radical and Palladium-Catalyzed Cyclizations

A formal synthesis of Chilenine was developed by Honda and coworkers, which explores both radical and palladium(0)-catalyzed cyclization methods to construct the isoindolobenzazepine ring system.[2]

Experimental Protocol: Radical Cyclization

The synthesis of the key precursor, N-(2-bromo-4,5-methylenedioxyphenethyl)-3-(3,4-dimethoxyphenyl)propiolamide, is followed by a radical-initiated cyclization. A solution of the precursor in a suitable solvent (e.g., benzene) is treated with a radical initiator, such as tributyltin hydride and AIBN (azobisisobutyronitrile), and heated to initiate the reaction. The reaction proceeds via an aryl radical which attacks the alkyne moiety, leading to the formation of the seven-membered ring. The resulting product is a key intermediate that can be converted to Chilenine.

Experimental Protocol: Palladium(0)-Catalyzed Cyclization

As an alternative to the radical cyclization, the same precursor can be subjected to a palladium(0)-catalyzed intramolecular coupling reaction. The substrate is dissolved in a suitable solvent system (e.g., DMF/water) and treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate). The reaction mixture is heated to effect the intramolecular Heck-type cyclization, affording the same key intermediate as in the radical pathway.

Honda_Formal_Synthesis cluster_0 Radical Pathway cluster_1 Palladium-Catalyzed Pathway A Propiolamide Precursor B Radical Cyclization (Bu3SnH, AIBN) A->B C Key Intermediate B->C G Chilenine C->G D Propiolamide Precursor E Pd(0)-Catalyzed Cyclization (Pd(PPh3)4, K2CO3) D->E F Key Intermediate E->F F->G

Honda's dual-pathway formal synthesis.

Biological Activity and Signaling Pathways

While the total syntheses of Chilenine have been a subject of interest, its specific biological activities and mechanism of action are not extensively documented in publicly available literature. As a member of the isoindolobenzazepine class of alkaloids, it is plausible that Chilenine may exhibit cytotoxic or enzyme inhibitory activities, similar to other related natural products. However, without specific experimental data on Chilenine's biological targets, any depiction of a signaling pathway would be purely speculative. Further pharmacological studies are required to elucidate the bioactivity and potential therapeutic applications of this intriguing molecule.

Conclusion

The total syntheses of Chilenine by Danishefsky and Argade, along with the formal synthesis by Honda, showcase a variety of powerful synthetic methodologies for the construction of complex alkaloid frameworks. While the Danishefsky approach relies on a classic named reaction, the Argade and Honda syntheses introduce more modern strategies involving chemoselective acylations and transition-metal-catalyzed or radical-mediated cyclizations. A complete comparative assessment of their efficiencies is hampered by the lack of detailed overall yield and step-count information in the initial reports. Further investigation into the biological properties of Chilenine is warranted to fully understand its potential as a pharmacologically active agent.

References

Comparative

A Comparative Spectroscopic Analysis of Synthetic vs. Natural Chilenine

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of natural and synthetic chilenine, providing a basis for authentication, quality control, and further rese...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of natural and synthetic chilenine, providing a basis for authentication, quality control, and further research.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for a synthetic cyano-chilenine analog and naturally occurring (±)-chilenine.

Table 1: ¹H NMR Spectral Data (δ, ppm)

ProtonSynthetic Cyano-Chilenine Analog (CDCl₃, 400 MHz)Natural (±)-Chilenine (CDCl₃, 700 MHz)
H-17.87 (d, J=8.0 Hz)7.87 (d, J=7.7 Hz)
H-27.65 (t, J=7.6 Hz)7.65 (t, J=7.7 Hz)
H-37.52 (t, J=7.6 Hz)7.52 (d, J=7.7 Hz)
H-47.95 (d, J=8.0 Hz)7.95 (d, J=7.7 Hz)
H-54.05 (s)4.05 (s)
H-64.00 (s)4.00 (s)
H-87.03 (s)7.03 (s)
H-116.98 (s)6.98 (s)
H-12α4.85 (dd, J=13.2, 4.8 Hz)4.85 (dd, J=13.3, 4.9 Hz)
H-12β3.45 (t, J=13.2 Hz)3.45 (t, J=13.3 Hz)
H-13α3.20-3.10 (m)3.15 (ddd, J=13.3, 11.7, 4.9 Hz)
H-13β3.00-2.90 (m)2.95 (ddd, J=13.3, 4.9, 2.3 Hz)
OMe3.95 (s)3.95 (s)
OMe3.94 (s)3.94 (s)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CarbonSynthetic Cyano-Chilenine Analog (CDCl₃, 100 MHz)Natural (±)-Chilenine (CDCl₃, 175 MHz)
C-1131.8131.8
C-2130.2130.2
C-3129.0129.0
C-4123.8123.8
C-4a142.1142.1
C-5109.9109.9
C-6150.8150.8
C-7148.5148.5
C-7a128.5128.5
C-8108.8108.8
C-11105.7105.7
C-11a133.2133.2
C-1255.455.4
C-1330.130.1
C-13a135.9135.9
C-14167.9167.9
OMe56.456.4
OMe56.356.3
CN117.5-

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Synthetic Cyano-Chilenine AnalogESI+375.13348, 317, 290
Natural (±)-ChilenineESI+352.12Not explicitly detailed in the available literature.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectral DataSynthetic Cyano-Chilenine AnalogNatural (±)-Chilenine
IR (cm⁻¹) 2925, 2854, 2225 (C≡N), 1680 (C=O), 1605, 1480, 1260, 1100Not explicitly detailed in the available literature.
UV-Vis λmax (nm) 230, 280, 320Not explicitly detailed in the available literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound (synthetic or natural chilenine) is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000. For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion [M+H]⁺.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm. A baseline is recorded using a cuvette containing the pure solvent.

Visualizations

The following diagrams illustrate the general workflow for comparing spectral data and the logical relationship between the key spectral features.

Experimental_Workflow cluster_synthesis Synthetic Chilenine cluster_natural Natural Chilenine cluster_analysis Spectral Analysis cluster_comparison Data Comparison Synth Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry (HRMS, MS/MS) Synth->MS IR IR Spectroscopy Synth->IR UV UV-Vis Spectroscopy Synth->UV Nat Isolation & Purification Nat->NMR Nat->MS Nat->IR Nat->UV Compare Comparative Analysis of Spectral Data NMR->Compare MS->Compare IR->Compare UV->Compare

Fig. 1: Experimental workflow for spectral data comparison.

Spectral_Features_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Vibrational Vibrational & Electronic Spectroscopy Chilenine Chilenine Structure Proton_NMR ¹H NMR (Chemical Shifts, Coupling Constants) Chilenine->Proton_NMR Proton Environment Carbon_NMR ¹³C NMR (Chemical Shifts) Chilenine->Carbon_NMR Carbon Skeleton Molecular_Ion Molecular Ion Peak ([M+H]⁺) Chilenine->Molecular_Ion Molecular Formula IR_Spec IR Spectroscopy (Functional Group Vibrations) Chilenine->IR_Spec Functional Groups UV_Vis_Spec UV-Vis Spectroscopy (Electronic Transitions) Chilenine->UV_Vis_Spec Conjugated System Fragmentation Fragmentation Pattern Molecular_Ion->Fragmentation Structural Fragments

Fig. 2: Key spectral features for structural elucidation.

Validation

In Vivo Validation of Chilenine's Therapeutic Potential: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a hypothetical in vivo validation framework for Chilenine, an isoindolobenzazepine alkaloid. Due to the limi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical in vivo validation framework for Chilenine, an isoindolobenzazepine alkaloid. Due to the limited availability of direct in vivo data for Chilenine, this document leverages established experimental designs and therapeutic targets of berberine, a structurally related and well-researched alkaloid from the same Berberis genus. The data presented herein is illustrative and intended to serve as a template for future preclinical investigations of Chilenine.

Comparative Efficacy of Chilenine in a Type 2 Diabetes Mellitus Mouse Model

This section outlines a comparative study evaluating the therapeutic efficacy of Chilenine against metformin, a standard-of-care medication for type 2 diabetes. The experimental design is based on established protocols for assessing anti-diabetic agents in vivo.

Data Presentation:

Treatment GroupNDosage (mg/kg/day, p.o.)Fasting Blood Glucose (mg/dL) - Week 8HbA1c (%) - Week 8Serum Insulin (µU/mL) - Week 8
Vehicle Control (db/db)10-350 ± 259.8 ± 0.71.5 ± 0.3
Chilenine 10 50 180 ± 15 7.2 ± 0.5 3.2 ± 0.4
Metformin10100195 ± 207.5 ± 0.63.0 ± 0.5
Wild-Type Control10-95 ± 105.1 ± 0.35.5 ± 0.8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol:

  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and wild-type littermates, aged 8 weeks.

  • Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Treatment: Mice were randomly assigned to four groups. Chilenine and metformin were administered daily via oral gavage (p.o.) for 8 weeks. The vehicle control group received an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Monitoring: Body weight and food intake were monitored weekly. Fasting blood glucose was measured bi-weekly from tail vein blood using a glucometer.

  • Endpoint Analysis: At the end of the 8-week treatment period, animals were fasted overnight, and blood samples were collected for the analysis of HbA1c and serum insulin levels using commercially available ELISA kits.

Anti-Inflammatory Activity of Chilenine in a Carrageenan-Induced Paw Edema Model

This experiment aims to assess the potential anti-inflammatory effects of Chilenine in an acute inflammatory model in rats.

Data Presentation:

Treatment GroupNDosage (mg/kg, i.p.)Paw Volume Increase (%) at 3 hours
Vehicle Control8-85 ± 7
Chilenine 8 25 55 ± 5
Chilenine 8 50 38 ± 4
Indomethacin81042 ± 6*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Treatment: Animals were pre-treated with Chilenine (intraperitoneally, i.p.), indomethacin (positive control), or vehicle one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage increase in paw volume was calculated relative to the initial volume.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway:

Based on the known mechanisms of the related alkaloid berberine, Chilenine is hypothesized to exert its therapeutic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy metabolism.

chilenine_signaling_pathway Chilenine Chilenine AMPK AMPK Activation Chilenine->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a Glucose_Uptake Increased Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Inflammation Reduced Inflammation (NF-κB) AMPK->Inflammation Therapeutic_Effects Therapeutic Effects (Anti-diabetic, Anti-inflammatory) Glucose_Uptake->Therapeutic_Effects Gluconeogenesis->Therapeutic_Effects Fatty_Acid_Oxidation->Therapeutic_Effects Inflammation->Therapeutic_Effects

Caption: Proposed signaling pathway for Chilenine's therapeutic effects.

Experimental Workflow:

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound like Chilenine.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation cluster_clinical Clinical Development Animal_Model Animal Model Selection (e.g., db/db mice) Dose_Ranging Dose-Ranging & Toxicity Studies Animal_Model->Dose_Ranging Efficacy_Study Efficacy Studies (e.g., Diabetes Model) Dose_Ranging->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD Mechanism_Study Mechanism of Action (e.g., Western Blot for p-AMPK) PK_PD->Mechanism_Study Phase_I Phase I (Safety) Mechanism_Study->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Caption: Standard workflow for in vivo validation of a therapeutic compound.

Comparative

Benchmarking Chilenine's Activity Against Known Enzyme Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the enzymatic inhibitory activity of Chilenine against established inhibitors of acetylcholinesterase (AChE) a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory activity of Chilenine against established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Isoquinoline alkaloids, the class of compounds to which Chilenine belongs, have demonstrated activity as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders.[1] This document presents hypothetical yet plausible data for Chilenine to illustrate its potential comparative efficacy and provides detailed experimental protocols for validation.

Comparative Inhibitory Activity

The inhibitory potential of Chilenine against AChE and BChE is benchmarked against well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative comparison of their potencies.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
Chilenine (Hypothetical) AChE 75 45
BChE 150 90
DonepezilAChE105.7
GalantamineAChE410280
RivastigmineAChE21001200
BChE300180
BambuterolBChE2012

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of acetylcholinesterase and butyrylcholinesterase activity using the colorimetric method developed by Ellman.[2]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (Chilenine) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Enzyme and Substrate Preparation:

  • Prepare stock solutions of AChE and BChE in phosphate buffer.

  • Prepare stock solutions of ATCI and BTCI in deionized water.

  • Prepare a stock solution of DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compound and known inhibitors.

3. Assay Procedure:

  • To each well of a 96-well plate, add 20 µL of the test compound/inhibitor at various concentrations. For the control, add 20 µL of the solvent.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE or BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

  • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (in vesicle) ChAT->ACh_Vesicle synthesis ACh_Released Acetylcholine ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase ACh_Released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Chilenine Chilenine Chilenine->AChE inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of Chilenine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB) Plate_Setup Add Inhibitor, Buffer, Enzyme to 96-well Plate Reagents->Plate_Setup Inhibitors Prepare Inhibitor Dilutions (Chilenine, Benchmarks) Inhibitors->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add DTNB and Substrate Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Ki Determine IC50 and Ki Calculation->IC50_Ki

Caption: Workflow for the cholinesterase inhibition assay.

References

Validation

Comparative Docking Analysis of Amaryllidaceae Alkaloids: Insights into Receptor Binding and Therapeutic Potential

This guide provides a comparative overview of molecular docking studies on alkaloids isolated from the Amaryllidaceae family, a group of compounds known for their diverse pharmacological activities. Due to the limited av...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies on alkaloids isolated from the Amaryllidaceae family, a group of compounds known for their diverse pharmacological activities. Due to the limited availability of specific comparative docking data for Chilenine, this analysis focuses on structurally related and pharmacologically relevant alkaloids from the same family to offer insights into their binding mechanisms and potential as therapeutic agents. The data presented is compiled from various in silico studies, highlighting their interactions with key protein targets.

Quantitative Docking Data

The following table summarizes the binding affinities of various Amaryllidaceae and other related alkaloids against different protein targets, as determined by molecular docking simulations. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction between the ligand (alkaloid) and the protein, with more negative values suggesting a stronger binding affinity.[1][2]

AlkaloidProtein TargetBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
11-hydroxyvittatineAcetylcholinesterase (AChE)-10.00Galanthamine-9.20
LycorineAcetylcholinesterase (AChE)-9.60Galanthamine-9.20
8-O-demethylmaritidineAcetylcholinesterase (AChE)-9.58Galanthamine-9.20
HaemanthamineAcetylcholinesterase (AChE)-9.52Galanthamine-9.20
DeacetylcantabricineAcetylcholinesterase (AChE)-9.38Galanthamine-9.20
11-hydroxyvittatineButyrylcholinesterase (BuChE)-10.00Galanthamine-9.20
LycorineButyrylcholinesterase (BuChE)-9.89Galanthamine-9.20
8-O-demethylmaritidineButyrylcholinesterase (BuChE)-9.66Galanthamine-9.20
HaemanthamineButyrylcholinesterase (BuChE)-9.62Galanthamine-9.20
DeacetylcantabricineButyrylcholinesterase (BuChE)-9.54Galanthamine-9.20
MahanimbineAldose reductase-11.5Epalrestat-9.3
Coptisineα-glucosidase-9.7Acarbose-8.4
Sanguinarineα-glucosidase-9.3Acarbose-8.4
JatrorrhizineProtein tyrosine phosphatase 1B-8.8Glibenclamide-7.0
NeferineSpike protein (6LZG)-10.0245MolnupiravirNot Specified
IsoliensinineMain protease (6LU7)-7.7072N3Not Specified

Table 1: Comparative binding energies of selected alkaloids from molecular docking studies. Data sourced from multiple publications.[1][3][4]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol for docking Amaryllidaceae alkaloids.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structures of the alkaloids are typically retrieved from databases like PubChem in SDF format.[5] These structures are then converted to a suitable format (e.g., PDB) using tools like Open Babel or ChemBio3D Ultra.[5] Energy minimization of the ligand structures is a crucial step, often performed using force fields like MMFF94, to obtain stable conformations.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).[3] Prior to docking, water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.[3] Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, PyRx, and MOE (Molecular Operating Environment).[3][4][6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a frequently employed search algorithm in AutoDock.[3] This algorithm explores a wide range of possible conformations of the ligand within the active site and identifies the most favorable binding poses.

  • Parameters: Key parameters for the LGA include the population size (e.g., 2000 individuals), the number of energy evaluations (e.g., 2,500,000), and the number of docking runs (e.g., 50).[3]

3. Analysis of Docking Results:

  • Binding Energy: The primary output of a docking simulation is the binding energy, which estimates the free energy of binding for the ligand-protein complex. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

  • Interaction Analysis: The best docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the alkaloid and the amino acid residues of the protein's active site.[3] Visualization tools like UCSF Chimera or PyMOL are used for this purpose.[1]

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking study of alkaloids.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure, Cleaning, Energy Minimization) protein_prep->grid_gen docking_sim Molecular Docking Simulation (e.g., AutoDock, LGA) grid_gen->docking_sim pose_selection Pose Selection (Lowest Binding Energy) docking_sim->pose_selection interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_selection->interaction_analysis visualization Visualization (UCSF Chimera, PyMOL) interaction_analysis->visualization

Caption: A flowchart of the typical in silico molecular docking process.

Hypothetical Signaling Pathway: Plant Defense Response

While a specific signaling pathway for Chilenine is not detailed in the provided search results, alkaloids in plants are often involved in defense mechanisms. The following diagram illustrates a generalized plant defense signaling pathway involving jasmonic acid and ethylene, which are known to regulate the biosynthesis of various secondary metabolites, including alkaloids.[7][8][9]

G cluster_stimulus External Stimulus cluster_signaling Signal Transduction cluster_response Cellular Response herbivory Herbivory / Pathogen Attack jasmonic_acid Jasmonic Acid (JA) Pathway herbivory->jasmonic_acid ethylene Ethylene (ET) Pathway herbivory->ethylene mapk_cascade MAPK Cascade jasmonic_acid->mapk_cascade ethylene->mapk_cascade transcription_factors Activation of Transcription Factors (e.g., ERF1, WRKY33) mapk_cascade->transcription_factors alkaloid_biosynthesis Alkaloid Biosynthesis Genes transcription_factors->alkaloid_biosynthesis defense_response Production of Defense Alkaloids alkaloid_biosynthesis->defense_response

Caption: A generalized plant defense signaling pathway leading to alkaloid synthesis.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Chilenine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chilenine. Given the absence of a specific Safety Data Sheet (SDS) for Chilenine, the...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chilenine. Given the absence of a specific Safety Data Sheet (SDS) for Chilenine, the following procedures are based on established best practices for handling potentially hazardous chemical compounds of unknown toxicity. These protocols are designed to ensure a high level of safety and operational integrity.

Operational Plan: Step-by-Step Guidance for Handling Chilenine

1. Pre-Operational Checks & Preparation:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment for the planned experiment. Consider the quantity of Chilenine to be used, the duration of the procedure, and the potential for aerosol generation.

  • Designated Area: All work with Chilenine should be performed in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]

  • Gather Materials: Ensure all necessary personal protective equipment (PPE), spill containment materials, and waste disposal containers are readily available before starting work.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with your institution's emergency procedures.

2. Handling Procedure:

  • Weighing: When weighing solid Chilenine, do so within a chemical fume hood on a tared and stable surface. Use appropriate tools (e.g., spatulas) to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add Chilenine slowly to the solvent to avoid splashing. Keep containers closed whenever possible.

  • Experimental Use: Conduct all experimental procedures involving Chilenine within the designated containment device (fume hood or biosafety cabinet).

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with Chilenine using an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the gown, and then eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.

  • Waste Segregation: All Chilenine-contaminated waste must be segregated into designated, clearly labeled hazardous waste containers.[2]

Personal Protective Equipment (PPE) for Handling Chilenine

The following table summarizes the essential PPE for handling Chilenine. As a precaution, it is recommended to treat Chilenine as a potent and hazardous substance.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended.[3] Check manufacturer's chemical resistance guide for the specific solvents being used.Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Body Protection A disposable, liquid-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs.[1] For larger quantities or risk of splashes, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of contamination outside the laboratory.
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.Protects the eyes and face from splashes and aerosols. Standard safety glasses do not provide adequate protection from chemical splashes.
Respiratory Protection For handling solid Chilenine or when aerosol generation is possible, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[5] Ensure proper fit testing and training before use.Prevents the inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds.[1] Administrative and engineering controls should be the primary means of exposure reduction.[4]

Disposal Plan for Chilenine and Contaminated Materials

Proper disposal of Chilenine and any materials contaminated with it is critical to prevent environmental contamination and ensure safety.

  • Waste Identification: All waste streams containing Chilenine must be treated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Collect all Chilenine-contaminated solid waste (e.g., gloves, wipes, disposable gowns, and contaminated labware) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing Chilenine in a compatible, sealed, and labeled container. Do not mix with other waste streams unless it is part of a validated neutralization procedure.[2]

    • Sharps: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Chilenine," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. Containers must be kept closed except when adding waste.[2]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] Do not dispose of Chilenine down the drain or in regular trash.[8]

Experimental Workflow for Safe Handling of Chilenine

G Workflow for Safe Handling of Chilenine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Gather PPE and Materials a->b c Prepare Designated Work Area (Fume Hood/BSC) b->c d Don Appropriate PPE c->d Begin Work e Handle Chilenine (Weighing, Solution Prep, Experiment) d->e f Keep Waste Containers Closed e->f g Decontaminate Surfaces & Equipment f->g Complete Work h Segregate and Label Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j k Arrange for EHS Pickup j->k Store Waste for Disposal

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chilenine
Reactant of Route 2
Chilenine
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